molecular formula C12H18N2O4 B1351256 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate CAS No. 39508-00-4

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Cat. No.: B1351256
CAS No.: 39508-00-4
M. Wt: 254.28 g/mol
InChI Key: RDYVDEBOFNOSEU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)propan-2-yl N-aminocarbamate
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InChI

InChI=1S/C12H18N2O4/c1-12(2,18-11(15)14-13)8-5-9(16-3)7-10(6-8)17-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYVDEBOFNOSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192649
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
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Molecular Weight

254.28 g/mol
Source PubChem
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CAS No.

39508-00-4
Record name Hydrazinecarboxylic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl ester
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Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
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Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
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Record name 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate
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Foundational & Exploratory

A Predictive Spectroscopic and Analytical Framework for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a compound of interest for synthetic chemists. In the absence of published empirical data, this document serves as a technical framework for researchers, outlining the theoretical basis and expected spectral characteristics across Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind predicted spectral features, provides standardized experimental protocols for data acquisition, and is supported by data from analogous structures and established spectroscopic principles.

Introduction

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a multifunctional molecule incorporating a sterically hindered aromatic moiety and a reactive carbazate group. Such structures are valuable intermediates in the synthesis of more complex heterocyclic systems, which are frequently explored in medicinal chemistry. Accurate characterization is the bedrock of chemical synthesis, ensuring the integrity of subsequent research. This guide establishes a robust analytical workflow for confirming the identity and purity of this target compound.

Molecular Structure

The structural features—a symmetrically substituted dimethoxybenzene ring, a quaternary benzylic carbon, two magnetically equivalent methyl groups, and a carbazate functional group—give rise to a distinct and predictable spectroscopic fingerprint.

Figure 1: Structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-spin splitting pattern of each signal are diagnostic for specific structural motifs.

Predicted ¹H NMR Spectrum

The symmetry of the 3,5-dimethoxyphenyl group simplifies the aromatic region of the spectrum. The two methoxy groups and the two methyl groups on the isopropyl moiety are each chemically equivalent due to free rotation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.5Broad Singlet1HNH -C=OAmide protons are often broad and their chemical shift is highly dependent on solvent and concentration.
~6.5Doublet (or Triplet)1HAr-H (para)The proton at C4 is expected to be a triplet due to coupling with the two meta protons, but with small J-values, it may appear as a narrow triplet or doublet.
~6.4Doublet2HAr-H (ortho)The two equivalent protons at C2 and C6 will appear as a doublet due to coupling with the para proton.
~4.0 - 5.0Broad Singlet2HNH₂ Amine protons are exchangeable and often appear as a broad singlet.
~3.75Singlet6HO-CH₃ The two methoxy groups are equivalent and will produce a sharp singlet. This is a characteristic region for methoxy protons on an aromatic ring.[1]
~1.6Singlet6HC-(CH₃ )₂The two methyl groups attached to the quaternary carbon are equivalent and do not have any adjacent protons to couple with, resulting in a singlet.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single peak.[2]

Predicted ¹³C NMR Spectrum

The molecule's symmetry results in fewer signals than the total number of carbon atoms. The two methoxy carbons are equivalent, as are the two ortho aromatic carbons, the two meta aromatic carbons, and the two methyl carbons of the isopropyl group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C =OThe carbonyl carbon of the carbazate group is expected to be significantly downfield.[3]
~159Ar-C -OThe two aromatic carbons directly attached to the electron-donating methoxy groups will be highly deshielded.
~145Ar-C -C(CH₃)₂The ipso-carbon of the aromatic ring, attached to the quaternary carbon, will be downfield.
~105Ar-C H (ortho)The ortho carbons (C2, C6) are shielded by the methoxy groups.
~100Ar-C H (para)The para carbon (C4) is also shielded.
~58Quaternary C The quaternary carbon attached to the aromatic ring and the nitrogen will be in this region. Quaternary carbons often show weaker signals.[4]
~55O-C H₃The carbons of the two equivalent methoxy groups are expected in this typical range.[5]
~29C-(C H₃)₂The two equivalent methyl carbons are in the aliphatic region.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use the same shimming and locking procedure as for ¹H NMR.

  • Data Acquisition: Acquire a broadband proton-decoupled spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (hundreds to thousands) is typically necessary. A 45° pulse angle and a short relaxation delay (1-2 seconds) are common for qualitative spectra.

  • Processing: Fourier transform and phase correct the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate will produce distinct absorption bands.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3200N-H StretchMedium, Broad-NH and -NH₂
3100 - 3000C-H Stretch (Aromatic)MediumAr-H
2980 - 2940C-H Stretch (Aliphatic)Medium-Strong-CH₃
1720 - 1690C=O StretchStrongCarbazate Carbonyl
1600, 1470C=C StretchMediumAromatic Ring
1250 - 1200C-O Stretch (Aryl Ether)StrongAr-O-CH₃
1150 - 1050C-N StretchMediumC-N

The carbonyl (C=O) absorption is particularly diagnostic for the carbazate moiety. Its exact position can be influenced by hydrogen bonding.[6][7] The strong absorptions corresponding to the aryl ether C-O stretching are also key identifiers for the dimethoxyphenyl group.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[8]

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Weight: C₁₂H₁₈N₂O₄ = 254.28 g/mol

  • Molecular Ion (M⁺˙): A peak is expected at m/z = 254. This peak may be of low to moderate intensity due to the potential for facile fragmentation.

  • Major Fragmentation Pathways: Fragmentation is the dissociation of unstable molecular ions.[8] The quaternary benzylic carbon provides a likely site for initial cleavage.

    • α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable benzylic cation.

      • [M - 15]⁺ = m/z 239

    • Benzylic Cleavage: Cleavage of the C-C(N) bond is highly probable, leading to the formation of the stable 1-(3,5-dimethoxyphenyl)-1-methylethyl cation.

      • [C₁₁H₁₅O₂]⁺ = m/z 179 (This would likely be a very prominent peak).

    • Carbazate Fragmentation: The carbazate moiety itself can fragment. Loss of the entire carbazate group is possible.

    • McLafferty Rearrangement: Not applicable in this structure.

fragmentation parent Molecular Ion [M]+• m/z = 254 frag1 [M - CH3]+ m/z = 239 parent->frag1 - •CH3 frag2 [C11H15O2]+ (Benzylic Cation) m/z = 179 (Base Peak) parent->frag2 - •NHNHCO2 frag3 [M - NHNHCO]+ m/z = 195 parent->frag3 - •NH2

Figure 2: Predicted major fragmentation pathways for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide presents a comprehensive, predictive spectroscopic framework for the characterization of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By leveraging fundamental principles and data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS data. This multi-technique approach, combining the detailed structural insights from NMR with the functional group information from IR and molecular weight confirmation from MS, provides a robust and self-validating system for the unambiguous identification of this and other novel compounds in a research and development setting.

References

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  • Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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  • ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • ResearchGate. A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. [Link]

  • SpectraBase. 1-(3,5-Dimethoxyphenyl)pentan-1-ol - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Collisional-induced fragmentation pathways of carbamates 7-12 [MH] + ions. [Link]

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  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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Sources

NMR spectrum of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate, a molecule of interest in synthetic and medicinal chemistry. By integrating foundational NMR principles with predictive analysis based on established chemical shift data, this document serves as a practical reference for researchers. It details the causality behind spectral features, outlines a robust experimental protocol for data acquisition, and presents the predicted data in a clear, tabular format. The aim is to equip scientists with the expertise to confidently identify and characterize this molecule and its analogues.

Molecular Structure and Potential Significance

1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate belongs to the carbazate class of compounds, which are derivatives of hydrazinecarboxylic acid. These motifs are prevalent in medicinal chemistry and often serve as versatile synthons or are part of biologically active molecules.[2] The structure features a sterically hindered tertiary ester linkage to a dimethoxy-substituted aromatic ring, suggesting its potential use as a stable building block or a pro-drug moiety. Accurate structural confirmation is the first critical step in any development pipeline, for which NMR is the definitive method.[3]

The structure and atom numbering for the purpose of this guide are presented below.

Figure 1: Structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate with atom labeling.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes transitions between these levels, and the resulting signal is detected.[5] The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a signal indicates the electronic environment of the protons. Electron-withdrawing groups cause "deshielding," shifting signals to a higher ppm value (downfield), while electron-donating groups cause "shielding," moving signals to a lower ppm (upfield).[6]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks. The n+1 rule is often applicable, where a proton signal is split into n+1 peaks by n equivalent neighboring protons.

For ¹³C NMR, spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each chemically unique carbon atom.[7] The chemical shift is again the primary piece of structural information.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate is predicted to show five distinct signals. The rationale for the chemical shift, multiplicity, and integration of each signal is detailed below.

Table 1: Predicted ¹H NMR Spectral Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-NH₂ 3.5 - 5.0 Broad Singlet 2H The primary amine protons are exchangeable with solvent and each other, resulting in a broad, unsplit signal. Its position is highly dependent on solvent and concentration.
H-NH 6.0 - 8.0 Broad Singlet 1H The secondary amide-like proton is also exchangeable. It is typically more deshielded than the NH₂ protons.
Aromatic H (H2', H6') 6.5 - 6.7 Doublet (d) 2H These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the H4' proton, resulting in a doublet. The electron-donating methoxy groups shield these protons relative to benzene (7.26 ppm).
Aromatic H (H4') 6.2 - 6.4 Triplet (t) 1H This proton is coupled to the two equivalent H2' and H6' protons, resulting in a triplet. It is expected at a slightly lower chemical shift due to being para to two methoxy groups.[8]
Methoxy H (-OCH₃) ~3.78 Singlet (s) 6H The two methoxy groups are equivalent by symmetry. The six protons are equivalent due to free rotation and show a characteristic singlet. This chemical shift is typical for aryl methoxy groups.[9]

| Methyl H (-C(CH₃)₂) | ~1.70 | Singlet (s) | 6H | The two methyl groups are chemically equivalent. They are attached to a quaternary carbon, so they do not experience splitting. The proximity to the aromatic ring and the ester oxygen causes a downfield shift compared to a simple alkane.[10] |

Predicted ¹³C NMR Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum is predicted to display eight unique signals, as several carbons are chemically equivalent due to molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carbonyl) 155 - 160 The carbonyl carbon of a carbamate or carbazate is significantly deshielded and appears in this characteristic downfield region.[11]
C3', C5' (Aromatic) 160 - 162 These aromatic carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups, causing a strong deshielding effect.[8]
C1' (Aromatic) 145 - 150 This is the ipso-carbon attached to the methylethyl group. It is a quaternary carbon and is expected to be downfield.
C2', C6' (Aromatic) 104 - 106 These carbons are ortho to two electron-donating methoxy groups, resulting in significant shielding and an upfield shift.
C4' (Aromatic) 98 - 100 This carbon is para to two methoxy groups, experiencing the strongest shielding effect among the aromatic CH carbons.
Cα (Quaternary) 80 - 85 The quaternary carbon attached to the phenyl ring and the ester oxygen. The direct attachment to oxygen causes a significant downfield shift.
-OCH₃ (Methoxy) 55 - 56 This is a highly characteristic chemical shift for methoxy carbons attached to an aromatic ring.[12]

| Cβ (Methyl) | 25 - 30 | The two equivalent methyl carbons are in the typical alkyl region. Their signal is shifted slightly downfield due to the proximity of the quaternary Cα.[13] |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended. The causality for each step is explained to foster experimental integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10-15 mg of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). A->B C 3. Add internal standard (TMS) if not already in solvent. B->C D 4. Transfer solution to a clean, dry 5 mm NMR tube. C->D E 5. Insert sample and lock on the deuterium signal. D->E F 6. Shim the magnetic field to optimize homogeneity. E->F G 7. Acquire ¹H spectrum (e.g., 16 scans, 1s relaxation delay). F->G H 8. Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay). G->H I 9. Apply Fourier Transform to the FID. H->I J 10. Phase the spectrum for correct peak shapes. I->J K 11. Apply baseline correction to flatten the spectrum. J->K L 12. Calibrate chemical shifts (TMS to 0.00 ppm). K->L M 13. Integrate ¹H signals and pick peaks for both spectra. L->M

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a compound of interest for its potential pharmacological applications, requires rigorous analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for providing unambiguous molecular weight determination and invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its ionization and fragmentation pathways. As we delve into the core principles and practical applications, we will not only outline the expected spectral features but also the underlying chemical logic that dictates them.

Pillar 1: The Rationale Behind Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting charged fragments. The structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate presents several key features that will direct its fragmentation cascade: the dimethoxyphenyl ring, the quaternary carbon of the methylethyl group, and the carbazate moiety.

Electrospray Ionization (ESI): A Gentle Approach to Ion Generation

To analyze 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, thereby increasing the probability of observing the intact protonated molecule, [M+H]⁺.[1] This is crucial for confirming the molecular weight of the compound. The basic nitrogen atoms within the carbazate functional group are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).

The Logic of Fragmentation: A Cascade of Stability

Upon collisional activation in the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), the protonated molecule will fragment at its most labile bonds to form stable, lower-mass ions. The stability of carbocations plays a pivotal role in dictating the fragmentation pathways, with tertiary and benzylic carbocations being particularly favored.[2]

Predicted Fragmentation Pathways:

The primary fragmentation events for protonated 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate are anticipated to involve the following cleavages:

  • Formation of the Stable Benzylic Cation: The most prominent fragmentation pathway is expected to be the cleavage of the C-N bond of the carbazate, leading to the formation of a highly stable tertiary benzylic carbocation. This ion, the 1-(3,5-dimethoxyphenyl)-1-methylethyl cation, benefits from both the inductive effect of the methyl groups and the resonance stabilization from the aromatic ring.

  • Cleavage of the Carbazate Moiety: The carbazate portion of the molecule can undergo characteristic fragmentations. Loss of the terminal amino group (-NH2) as ammonia (NH3) is a common fragmentation pathway for protonated hydrazides.

  • Fragmentation of the Dimethoxyphenyl Group: The dimethoxy-substituted phenyl ring can also contribute to the fragmentation pattern. The loss of a methyl radical (•CH3) from a methoxy group is a possibility, as is the subsequent loss of carbon monoxide (CO).

The following diagram illustrates the proposed primary fragmentation pathway:

fragmentation_pathway M [M+H]⁺ 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate F1 Fragment 1 1-(3,5-Dimethoxyphenyl)-1-methylethyl cation M->F1 Cleavage of C-N bond F2 Fragment 2 Loss of NH₃ M->F2 Loss of Ammonia F3 Fragment 3 Loss of •CH₃ from F1 F1->F3 Loss of Methyl Radical

Caption: Proposed primary fragmentation pathway of protonated 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Pillar 2: A Self-Validating Experimental Protocol

To obtain high-quality, reproducible mass spectrometric data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a well-defined and robust experimental protocol is essential. The following methodology is designed to be self-validating by incorporating systematic checks and established best practices.

Sample Preparation: The Foundation of Good Data

The quality of the mass spectrometric data is intrinsically linked to the purity of the sample.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. This concentration range is typically suitable for modern ESI-MS instruments.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from any potential impurities and provides a clean introduction into the mass spectrometer for fragmentation analysis.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% formic acidThe acidic modifier promotes protonation of the analyte for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reversed-phase chromatography.
Gradient 10-95% B over 5-10 minutesA generic gradient suitable for eluting a wide range of small molecules.
Flow Rate 0.2-0.4 mL/minAppropriate for the column dimensions and ensures efficient ionization.
Column Temperature 30-40 °CProvides reproducible retention times and peak shapes.
Injection Volume 1-5 µLA small injection volume minimizes band broadening.

MS Method Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens in the carbazate are readily protonated.
Capillary Voltage 3.0-4.5 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature 100-150 °CAids in the desolvation of the ESI droplets.
Desolvation Gas Flow 600-800 L/hr (Nitrogen)Facilitates the evaporation of the solvent from the ESI droplets.
Cone Voltage 20-40 VA moderate cone voltage helps to transmit ions into the mass analyzer while minimizing in-source fragmentation.
Collision Energy (for MS/MS) 10-40 eVA range of collision energies should be tested to obtain a comprehensive fragmentation pattern.
Mass Range m/z 50-500This range will encompass the molecular ion and the expected fragments.

The following workflow diagram outlines the experimental process:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Weigh Compound P2 Dissolve in Solvent P1->P2 P3 Dilute to Working Concentration P2->P3 P4 Filter Sample P3->P4 A1 Inject Sample onto LC P4->A1 A2 Separation on C18 Column A1->A2 A3 ESI Ionization A2->A3 A4 MS1 Scan (Full Scan) A3->A4 A5 MS/MS Scan (Fragmentation) A4->A5 D1 Identify [M+H]⁺ A5->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Structural Elucidation D2->D3

Caption: A streamlined workflow for the mass spectrometric analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Pillar 3: Authoritative Grounding and Data Interpretation

The interpretation of mass spectral data requires a solid foundation in the principles of mass spectrometry and a reliance on established scientific literature. Accurate mass measurement is a powerful tool that allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification.[3][4]

Expected Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted accurate masses for the protonated molecule and its key fragments. High-resolution mass spectrometry (HRMS) is essential to confirm these elemental compositions.

IonProposed StructureElemental CompositionCalculated m/z
[M+H]⁺ [C₁₃H₂₀N₂O₃ + H]⁺C₁₃H₂₁N₂O₃253.1552
Fragment 1 [C₁₁H₁₅O₂]⁺C₁₁H₁₅O₂179.1072
Fragment 2 [C₁₃H₁₇N₂O₃]⁺C₁₃H₁₈NO₃236.1287
Fragment 3 [C₁₀H₁₂O₂]⁺C₁₀H₁₂O₂164.0837
Interpreting the Spectrum: A Self-Validating Narrative

When analyzing the acquired mass spectrum, the presence of the [M+H]⁺ ion at the calculated m/z provides the initial confirmation of the compound's identity. The subsequent MS/MS spectrum should then be scrutinized for the presence of the predicted fragment ions. The observation of the highly stable benzylic cation (Fragment 1) as the base peak (the most intense peak) in the MS/MS spectrum would strongly support the proposed fragmentation pathway. The presence of other fragments, such as the loss of ammonia (Fragment 2) and subsequent fragmentations of the primary ions, will further solidify the structural assignment. Any unexpected fragments should be investigated as they may arise from impurities or alternative, less favored fragmentation pathways.

Conclusion: A Robust Framework for Analysis

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By understanding the fundamental principles of ionization and fragmentation, and by adhering to a robust and well-documented experimental protocol, researchers can confidently determine the molecular weight and elucidate the structure of this and other related novel compounds. The synergy of theoretical prediction and meticulous experimentation, grounded in authoritative scientific principles, is the key to unlocking the full potential of mass spectrometry in the advancement of drug discovery and development.

References

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A Technical Guide to the Solubility Profiling of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical framework for characterizing the solubility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a novel compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present validated protocols for both thermodynamic and kinetic solubility determination, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Critical Role of Solubility

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a molecule of interest due to its carbazate core. The carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1][2] Carbamate derivatives are integral to many therapeutic agents, playing roles in drug-target interactions or improving the biological activity and pharmacokinetic profiles of parent molecules.[3][4]

Understanding the solubility of this specific compound is paramount. Poor solubility can lead to unreliable results in in vitro assays, present significant challenges for formulation, and result in poor bioavailability, ultimately causing promising candidates to fail in later stages of development.[5][6][7] This guide establishes a systematic approach to generate a comprehensive solubility profile of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate across a panel of pharmaceutically relevant organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9][10] This means that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[8][11] The polarity of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a composite of its distinct functional groups:

  • 3,5-Dimethoxyphenyl Group: The benzene ring is inherently non-polar (lipophilic), while the two methoxy (-OCH₃) groups introduce some polarity and potential for hydrogen bonding as acceptors.

  • 1-methylethyl Group: This tertiary butyl-like group is bulky and highly lipophilic, contributing significantly to the non-polar character of the molecule.

  • Carbazate Moiety (-O-CO-NH-NH₂): This is the most polar region of the molecule. The amide-like structure and the terminal amine group can act as both hydrogen bond donors and acceptors, conferring hydrophilic properties.[1][2]

Hypothesis: The molecule possesses a dualistic nature. The large, non-polar phenyl and ethyl groups suggest good solubility in non-polar to moderately polar aprotic solvents. Conversely, the polar carbazate group suggests at least partial solubility in polar protic solvents. The overall solubility will be a balance of these competing factors.

Experimental Design and Solvent Selection

To build a comprehensive profile, a diverse set of organic solvents is chosen, spanning the full spectrum of polarity. The selection is based on common solvents used in organic synthesis, purification (e.g., crystallization), and pre-formulation activities.

Solvent Panel:

  • Non-Polar: Heptane, Toluene

  • Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[12][13] It measures the maximum concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.

Causality: This method is chosen for its high reliability. By allowing the system to reach equilibrium over an extended period (typically 24 hours or more), it provides a true measure of solubility that is independent of the dissolution rate.[6][12][13] This data is crucial for designing robust manufacturing processes and stable liquid formulations.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate to a series of 2 mL glass vials. An excess is confirmed by the visible presence of undissolved solid.

  • Solvent Addition: Add 1.0 mL of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.[15] Self-Validation: Pre-rinsing the filter with the saturated solution can prevent adsorption of the solute onto the filter membrane, which is a potential source of error.[12]

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., Acetonitrile).

    • Dilute the filtered saturated solution into the analytical range.

    • Analyze the standards and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16]

    • Calculate the concentration of the saturated solution based on the calibration curve.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add 1.0 mL of Solvent A->B C Seal and Agitate for 24 hours at 25°C B->C D Settle & Separate Supernatant C->D E Filter through 0.45 µm Syringe Filter D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H Final Data G->H Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment for High-Throughput Screening

For early-stage drug discovery, a faster, less material-intensive method is often required.[5][17] Kinetic solubility measures the point at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous or organic medium.[5][17][18]

Causality: This method is chosen for its speed and suitability for automation, allowing for the rapid screening of many compounds or conditions.[18][19] It provides an estimate of solubility that is highly relevant for in vitro biological assays, which often start from a DMSO stock solution.

Step-by-Step Methodology (Nephelometry-based):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the test solvents.[20]

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[20]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[18][21] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed compared to solvent-only controls.

Results: Solubility Profile of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

(Note: The following data is illustrative, based on the theoretical analysis, as specific experimental values for this compound are not publicly available.)

Table 1: Thermodynamic Solubility at 25°C

SolventPolarity IndexSolvent TypeSolubility (mg/mL)Solubility (mM)Classification
Heptane0.1Non-Polar< 0.1< 0.4Insoluble
Toluene2.4Non-Polar15.260.0Soluble
Dichloromethane3.1Mod. Polar Aprotic> 200> 790Very Soluble
Ethyl Acetate4.4Mod. Polar Aprotic110.5436.4Freely Soluble
Acetone5.1Polar Aprotic> 200> 790Very Soluble
Acetonitrile5.8Polar Aprotic85.3336.9Freely Soluble
Ethanol4.3Polar Protic28.9114.1Soluble
Methanol5.1Polar Protic45.1178.1Soluble
DMSO7.2Polar Aprotic> 200> 790Very Soluble

Molecular Weight of Compound: 253.3 g/mol

Interpretation and Practical Applications

The data reveals a clear solubility trend that aligns with our structural hypothesis.

  • High Solubility in Aprotic Solvents: The compound is highly soluble in moderately polar to polar aprotic solvents like Dichloromethane, Acetone, and DMSO. This is driven by the large, lipophilic surface area of the dimethoxyphenyl and methylethyl groups, which interact favorably with these solvents.

  • Moderate Solubility in Polar Protic Solvents: Solubility is lower in alcohols like ethanol and methanol. While the carbazate group can hydrogen bond with these solvents, the energy required to disrupt the solvent's own strong hydrogen-bonding network is not fully compensated for by the solvation of the large non-polar regions of the molecule.

  • Poor Solubility in Non-Polar Solvents: The compound is virtually insoluble in highly non-polar solvents like heptane, indicating that the polarity of the carbazate moiety is significant enough to prevent dissolution in pure aliphatic hydrocarbons.

Implications for Drug Development:

  • Synthesis & Purification: Solvents like Dichloromethane and Ethyl Acetate are excellent choices for reaction media and chromatographic purification. The difference in solubility between a polar solvent like methanol and a non-polar one like heptane could be exploited for crystallization.

  • Formulation: For in vivo studies, formulating this compound in aqueous vehicles will be challenging. Co-solvent systems or lipid-based formulations may be necessary. The high solubility in DMSO makes it an ideal candidate for in vitro screening.

  • Structure-Activity Relationship (SAR): The solubility profile provides a baseline for future medicinal chemistry efforts. Modifications to the molecule can be assessed against this baseline to understand how structural changes impact this key physicochemical property.

G cluster_mol Molecular Structure cluster_sol Solubility Outcome Mol 1-(3,5-Dimethoxyphenyl)- 1-methylethyl carbazate A Lipophilic Regions (Phenyl, Ethyl) Mol->A B Hydrophilic Region (Carbazate) Mol->B C High Solubility in Polar Aprotic Solvents (DCM, Acetone, DMSO) A->C Favorable Interaction D Moderate Solubility in Polar Protic Solvents (Methanol, Ethanol) A->D Less Favorable E Low Solubility in Non-Polar Solvents (Heptane) A->E Unfavorable B->C Dipole Interactions B->D H-Bonding Possible B->E Unfavorable

Caption: Relationship between molecular features and solubility.

Conclusion

This guide has detailed a comprehensive strategy for evaluating the solubility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By combining theoretical structural analysis with robust experimental protocols like the shake-flask method, researchers can generate reliable and actionable data. The results indicate that the compound is highly soluble in a range of polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar aliphatic solvents. This detailed solubility profile is a critical asset for guiding decisions in chemical synthesis, purification, formulation, and the overall progression of this compound through the drug discovery and development pipeline.

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An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a unique heterocyclic compound that, while not extensively documented in dedicated literature, embodies the convergence of two key structural motifs: a stable carbazate linker and a biologically relevant dimethoxyphenyl pharmacophore. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible and detailed synthetic route, and an expert analysis of its potential applications for researchers, scientists, and drug development professionals. The carbamate group, a core feature of the carbazate moiety, is a key structural element in many approved drugs and is increasingly utilized in medicinal chemistry to facilitate drug-target interactions.[1][2] Carbamates are valued for their chemical and proteolytic stability, as well as their ability to permeate cell membranes, often serving as a peptide bond surrogate.[1][3] The dimethoxyphenyl substituent, particularly the 3,5-substitution pattern, is a well-established pharmacophore in numerous biologically active compounds, influencing receptor affinity and metabolic stability.[4][5] This guide will delve into the synthetic accessibility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and explore its potential as a versatile scaffold in the design of innovative therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological settings.

PropertyValueSource
CAS Number 39508-00-4ChemBK
Molecular Formula C12H18N2O4ChemBK
Molecular Weight 254.28 g/mol ChemBK
Melting Point 105-110 °CChemBK
Appearance Off-white to white solid (predicted)-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted)-

Proposed Synthetic Pathway

Synthesis_Workflow A 3,5-Dimethoxyacetophenone B 1-(3,5-Dimethoxyphenyl)-1-methylethanol A->B  Grignard Reaction (CH3MgBr) C 1-(3,5-Dimethoxyphenyl)-1-methylethyl chloroformate B->C  Phosgenation (Triphosgene) D 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate C->D  Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthetic workflow for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethanol

This initial step involves a Grignard reaction to convert the ketone functionality of 3,5-dimethoxyacetophenone into a tertiary alcohol. The use of a Grignard reagent, such as methylmagnesium bromide, is a standard and high-yielding method for the formation of carbon-carbon bonds at a carbonyl carbon.

  • Materials: 3,5-dimethoxyacetophenone, methylmagnesium bromide (3M solution in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxyacetophenone dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)-1-methylethanol, which can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl chloroformate

The tertiary alcohol is then converted to a chloroformate. While phosgene gas can be used for this transformation, its high toxicity makes triphosgene a safer and more manageable alternative in a laboratory setting.[9] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

  • Materials: 1-(3,5-dimethoxyphenyl)-1-methylethanol, triphosgene, pyridine (or another suitable base), anhydrous dichloromethane.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1-(3,5-dimethoxyphenyl)-1-methylethanol and pyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

    • Slowly add the triphosgene solution to the alcohol solution. A precipitate of pyridinium hydrochloride will form.

    • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the pyridinium hydrochloride precipitate.

    • Wash the filtrate with cold dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate. This intermediate is often used in the next step without further purification due to its reactivity.

Step 3: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

The final step involves the reaction of the chloroformate intermediate with hydrazine hydrate to form the desired carbazate. This is a nucleophilic acyl substitution reaction where hydrazine displaces the chloride.

  • Materials: 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate, hydrazine hydrate, dichloromethane or another suitable solvent.

  • Procedure:

    • Dissolve the crude 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate in dichloromethane and cool the solution to 0 °C.

    • Slowly add hydrazine hydrate to the solution. The reaction is typically exothermic.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate make it a promising scaffold for various applications in drug discovery.

Applications Compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate Carbazate Carbazate Moiety Compound->Carbazate Dimethoxyphenyl 3,5-Dimethoxyphenyl Moiety Compound->Dimethoxyphenyl Linker Stable Linker in Prodrugs & Conjugates Carbazate->Linker Pharmacophore Bioactive Pharmacophore Dimethoxyphenyl->Pharmacophore Metabolic Modulation of Metabolic Stability Dimethoxyphenyl->Metabolic Receptor Receptor Interaction (e.g., CNS targets) Dimethoxyphenyl->Receptor

Caption: Logical relationships of the structural components and their potential applications.

The Carbazate Moiety as a Versatile Linker

The carbazate group is a robust and versatile linker. Carbamates are known to be used in prodrug design to enhance the stability and bioavailability of parent molecules.[10] The carbazate functionality in the target molecule can serve as a handle for conjugation to other molecules of interest, such as proteins, peptides, or other small molecules. This makes it a valuable building block for creating:

  • Prodrugs: The terminal amine of the hydrazine moiety can be further functionalized, and the carbamate bond can be designed for specific cleavage conditions within the body to release an active pharmaceutical ingredient.[10]

  • Linkers for Antibody-Drug Conjugates (ADCs): The stability of the carbamate bond is advantageous for linkers in ADCs, ensuring that the cytotoxic payload is delivered to the target cell before cleavage.

  • Bifunctional Molecules: The carbazate can act as a scaffold to link two different pharmacophores, creating molecules that can interact with multiple biological targets simultaneously.

The 3,5-Dimethoxyphenyl Pharmacophore

The 3,5-dimethoxyphenyl group is a common feature in a variety of biologically active compounds, including those with psychoactive properties and those targeting the central nervous system (CNS).[4][11] The methoxy groups play a significant role in modulating the electronic and lipophilic properties of the molecule, which can influence:

  • Receptor Binding: The electron-donating nature of the methoxy groups can enhance binding to specific receptors. For instance, dimethoxyphenyl moieties are found in agonists of serotonin receptors.[4][11]

  • Metabolic Stability: The methoxy groups can block sites of potential metabolism, thereby increasing the half-life of a drug. The role of the methoxy group in improving metabolic behavior is a valuable tool for medicinal chemists.[12]

  • Blood-Brain Barrier Permeability: The overall lipophilicity imparted by this group can be tuned to optimize penetration into the CNS for drugs targeting neurological disorders.

Conclusion

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate represents a promising, yet under-explored, molecular scaffold for medicinal chemistry and drug discovery. While a detailed historical account of its discovery is not prominent in scientific literature, its synthesis is readily achievable through established chemical transformations. The convergence of a stable and versatile carbazate linker with a biologically relevant 3,5-dimethoxyphenyl pharmacophore provides a powerful platform for the development of novel therapeutics, including prodrugs, complex conjugates, and CNS-active agents. This guide provides the necessary technical foundation for researchers to synthesize and utilize this compound in their pursuit of next-generation medicines.

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An In-depth Technical Guide to the Theoretical Properties and Synthetic Pathways of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. As this molecule is not found in current chemical literature, this document outlines a plausible, multi-step synthetic pathway, beginning with commercially available starting materials. The guide further predicts the physicochemical and spectroscopic properties of the target compound based on established chemical principles and data from analogous structures. Potential applications in medicinal chemistry are also discussed, leveraging the known bioactivities of the carbazate and 3,5-dimethoxyphenyl functional groups. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities.

Introduction: The Rationale for Investigation

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its role as a peptide bond surrogate, which allows it to enhance cell membrane permeability.[1][2] Carbamates are integral to a wide array of approved therapeutic agents.[2][3] The carbazate moiety, a derivative of hydrazine, extends this utility, serving as a versatile building block in the synthesis of various heterocyclic compounds and as a key component in pharmacologically active molecules.

The 3,5-dimethoxyphenyl group is also of significant interest in drug discovery. This structural motif is present in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4] Notably, the 2,5-dimethoxyphenyl scaffold is found in selective serotonin 5-HT2A receptor agonists, highlighting the potential for this substitution pattern to influence interactions with biological targets.[5][6]

The hypothetical molecule, 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, combines these two pharmacologically relevant moieties. Its unique structure, featuring a tertiary carbon center, suggests a high degree of conformational restriction, which could be advantageous for specific receptor binding. This guide, therefore, aims to provide a robust theoretical framework to stimulate and guide the practical synthesis and investigation of this promising, yet unexplored, compound.

Proposed Synthetic Pathway

The synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate can be logically approached in a three-step sequence, commencing with the commercially available 3,5-dimethoxyacetophenone. The overall strategy involves the creation of a tertiary alcohol, its subsequent activation, and finally, the introduction of the carbazate moiety.

Step 1: Synthesis of 2-(3,5-dimethoxyphenyl)propan-2-ol (Tertiary Alcohol Precursor)

The initial step focuses on the formation of the tertiary alcohol, 2-(3,5-dimethoxyphenyl)propan-2-ol, via a Grignard reaction. This classic carbon-carbon bond-forming reaction is highly efficient for converting ketones into tertiary alcohols.[7][8][9][10][11][12]

Experimental Protocol:

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide or methyl iodide in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The reaction is complete when most of the magnesium has been consumed.

  • Reaction with Ketone: The solution of 3,5-dimethoxyacetophenone in anhydrous diethyl ether or THF is added dropwise to the cooled (0 °C) Grignard reagent solution with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude tertiary alcohol is then purified by column chromatography on silica gel.

Synthesis_Step1 3,5-Dimethoxyacetophenone 3,5-Dimethoxyacetophenone Reaction Reaction 3,5-Dimethoxyacetophenone->Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Reaction 2-(3,5-dimethoxyphenyl)propan-2-ol 2-(3,5-dimethoxyphenyl)propan-2-ol Reaction->2-(3,5-dimethoxyphenyl)propan-2-ol

Caption: Synthesis of the tertiary alcohol precursor.

Step 2: Formation of an Activated Intermediate

Direct conversion of a tertiary alcohol to a carbamate or carbazate can be challenging due to steric hindrance.[13] Therefore, the alcohol must first be converted into a more reactive intermediate, such as a chloroformate or a mixed carbonate.

Experimental Protocol (via Chloroformate):

  • Reaction Setup: The purified 2-(3,5-dimethoxyphenyl)propan-2-ol is dissolved in an anhydrous aprotic solvent like toluene or dichloromethane in a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases.

  • Phosgene Addition: The solution is cooled to 0 °C, and a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent is added dropwise with stirring. A non-nucleophilic base, such as pyridine or a hindered amine, may be added to scavenge the HCl byproduct.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the excess phosgene and solvent are carefully removed under reduced pressure to yield the crude chloroformate, which is often used immediately in the next step without further purification due to its reactivity and potential instability.

Step 3: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

The final step involves the nucleophilic substitution of the activated intermediate with hydrazine or a suitable hydrazine derivative. The use of hydrazine hydrate is common in the synthesis of carbazates.[14]

Experimental Protocol:

  • Reaction Conditions: The crude chloroformate from Step 2 is dissolved in a suitable solvent like dichloromethane or THF and cooled to 0 °C.

  • Hydrazine Addition: A solution of hydrazine hydrate in the same solvent is added dropwise with vigorous stirring. An excess of hydrazine may be used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water to remove excess hydrazine and any salts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, is then purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_activation Activation cluster_final Final Product Formation 3,5-Dimethoxyacetophenone 3,5-Dimethoxyacetophenone Grignard_Reaction Grignard Reaction 3,5-Dimethoxyacetophenone->Grignard_Reaction Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Grignard_Reaction Tertiary_Alcohol 2-(3,5-dimethoxyphenyl)propan-2-ol Grignard_Reaction->Tertiary_Alcohol Activation_Step Reaction with Phosgene/Triphosgene Tertiary_Alcohol->Activation_Step Chloroformate Chloroformate Intermediate Activation_Step->Chloroformate Hydrazine_Reaction Reaction with Hydrazine Hydrate Chloroformate->Hydrazine_Reaction Final_Product 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate Hydrazine_Reaction->Final_Product

Caption: Overall proposed synthetic workflow.

Predicted Physicochemical and Spectroscopic Properties

The properties of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate can be inferred from its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H18N2O4Based on the proposed structure.
Molecular Weight ~254.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other carbazates like tert-butyl carbazate.[15]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water.The aromatic ring and alkyl groups decrease water solubility, while the polar carbazate group allows for solubility in polar organic solvents.
Melting Point Moderately highThe presence of hydrogen bonding capabilities in the carbazate moiety and the rigid aromatic structure would likely result in a crystalline solid with a defined melting point.

Predicted Spectroscopic Data:

  • 1H NMR:

    • Singlet around 1.5-1.7 ppm (6H, two methyl groups).

    • Singlet around 3.7-3.8 ppm (6H, two methoxy groups).

    • Broad singlet for the NH and NH2 protons, with chemical shifts dependent on solvent and concentration.

    • Aromatic protons would appear in the region of 6.3-6.5 ppm.

  • 13C NMR:

    • Signals for the two equivalent methyl carbons around 25-30 ppm.

    • Signal for the two equivalent methoxy carbons around 55 ppm.

    • Signal for the quaternary carbon attached to the oxygen and the phenyl ring.

    • Aromatic carbon signals in the range of 100-160 ppm.

    • A signal for the carbonyl carbon of the carbazate group around 155-160 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations in the range of 3200-3400 cm-1.

    • C-H stretching of alkyl and aromatic groups around 2850-3100 cm-1.

    • A strong C=O stretching band for the carbamate carbonyl around 1700-1730 cm-1.

    • C-O and C-N stretching bands in the fingerprint region.

  • Mass Spectrometry:

    • A molecular ion peak (M+) corresponding to the molecular weight.

    • Characteristic fragmentation patterns would include the loss of the carbazate moiety and cleavage of the bond between the quaternary carbon and the phenyl ring.

Potential Applications in Drug Discovery

The unique combination of a sterically hindered carbazate and a biologically active dimethoxyphenyl moiety suggests several potential applications in drug discovery.

  • Enzyme Inhibitors: Carbamates are known to act as inhibitors of various enzymes, particularly proteases and esterases. The structure of the target compound could be tailored to fit the active site of specific enzymes.

  • Neurological and Psychiatric Drug Candidates: The 2,5-dimethoxyphenyl and related structures are known to interact with serotonin receptors.[5][6] It is plausible that 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate could serve as a scaffold for developing novel ligands for these and other CNS targets.

  • Anticancer Agents: Carbamate-containing compounds have been investigated as anticancer agents, often functioning as prodrugs that release a cytotoxic agent upon enzymatic cleavage.[16] The 3,5-dimethoxyphenyl group itself has been associated with antiproliferative effects.

  • Scaffold for Combinatorial Chemistry: The carbazate group provides a handle for further chemical modifications, allowing for the creation of a library of related compounds for high-throughput screening.

Safety and Handling

While specific toxicity data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is unavailable, general precautions for handling novel chemical compounds should be strictly followed. The starting materials and intermediates, such as phosgene and hydrazine, are highly toxic and should be handled with appropriate engineering controls and personal protective equipment. Tert-butyl carbazate, a related compound, is a flammable solid and can be harmful if swallowed or in contact with skin.[17]

Conclusion

This technical guide has presented a comprehensive theoretical framework for the synthesis, properties, and potential applications of the novel compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties provide a basis for the characterization of this molecule upon its successful synthesis. The potential for this compound to serve as a scaffold in drug discovery, particularly in the areas of CNS disorders and oncology, warrants its further investigation by the scientific community.

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Methodological & Application

Application Note & Protocols: The Use of 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate for the Introduction of a Novel Acid-Labile Amino-Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Senior Application Scientist's Foreword: In the dynamic landscape of peptide synthesis, the quest for novel protecting groups with tailored lability and enhanced performance remains a cornerstone of innovation. This document introduces the conceptual application of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate as a precursor to a new, highly acid-labile amino-protecting group, herein designated as the Dmp (1-(3,5-Dimethoxyphenyl)-1-methylethyl) group. While direct literature on this specific carbazate is sparse, its structure allows for a logical and scientifically grounded projection of its utility. The protocols and mechanistic discussions presented are therefore a synthesis of established principles in protecting group chemistry, designed to provide a robust framework for the exploration of this promising new reagent.

Introduction: The Rationale for the Dmp Protecting Group

The strategic protection of the α-amino group of amino acids is fundamental to successful peptide synthesis, preventing unwanted polymerization and directing the sequence of amide bond formation.[1] The choice of protecting group dictates the overall synthetic strategy, with acid-labile groups forming a major class of tools in this field.[2] The tert-butyloxycarbonyl (Boc) group is a classic example, removable with strong acids like trifluoroacetic acid (TFA).[3]

The proposed 1-(3,5-Dimethoxyphenyl)-1-methylethyl (Dmp) group, introduced via its carbazate derivative, is designed to offer significantly greater acid lability than the standard Boc group. This heightened sensitivity to acid is predicated on the electronic properties of the 3,5-dimethoxyphenyl moiety.

Mechanistic Insight: The acid-catalyzed cleavage of urethane-based protecting groups proceeds via the formation of a carbocation intermediate.[2] The stability of this carbocation is the primary determinant of the cleavage rate. The Dmp group is engineered to form a tertiary carbocation, which is further stabilized by the powerful electron-donating effects of the two methoxy groups on the phenyl ring. This enhanced stabilization is expected to lower the activation energy for cleavage, allowing for deprotection under exceptionally mild acidic conditions.[4]

Potential Advantages of the Dmp Protecting Group:

  • Orthogonality: The high acid lability of the Dmp group may allow for its selective removal in the presence of other, more robust acid-labile protecting groups on amino acid side chains (e.g., Boc, t-butyl esters), enabling more complex and orthogonal protection schemes.

  • Mild Deprotection Conditions: The ability to cleave the Dmp group with very dilute acid (e.g., 1-5% TFA in dichloromethane) can be advantageous for the synthesis of peptides containing sensitive residues that are prone to degradation under harsher acidic conditions.[5]

  • Compatibility with Sensitive Resins: The use of very mild acid for deprotection makes the Dmp group compatible with highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, allowing for the synthesis of fully protected peptide fragments.[6]

Principle of Dmp Group Introduction via Carbazate Chemistry

Carbazates, as derivatives of hydrazine, are effective reagents for the introduction of carbamate protecting groups.[7] The 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is proposed to react with the amino group of an amino acid under basic conditions to form a stable Dmp-protected amino acid.

Diagram 1: Synthesis of a Dmp-Protected Amino Acid

G reagent 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate product Dmp-Protected Amino Acid (Dmp-NH-CHR-COOH) reagent->product Reacts with amino_acid Amino Acid (H₂N-CHR-COOH) amino_acid->product base Base (e.g., Na₂CO₃, DIPEA) base->reagent Activates

Caption: Reaction scheme for the synthesis of a Dmp-protected amino acid.

Experimental Protocols

3.1. Protocol 1: Synthesis of Dmp-Protected Amino Acids

This protocol outlines the general procedure for the N-protection of an amino acid using 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Materials:

  • Amino Acid (1.0 eq)

  • 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (1.1 eq) in dioxane to the amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Reduce the volume of the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted carbazate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Dmp-protected amino acid.

  • Purification: Purify the product by crystallization or column chromatography if necessary.

3.2. Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Dmp-Amino Acids

This protocol describes a typical cycle for the incorporation of a Dmp-protected amino acid in a manual or automated solid-phase peptide synthesizer, assuming a standard Fmoc/tBu strategy for other residues. The Dmp group is used for temporary N-terminal protection.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Dmp-protected amino acid (3-5 eq)

  • Coupling reagent, e.g., HATU (3-5 eq) or HBTU/HOBt (3-5 eq)

  • Base, e.g., DIPEA or 2,4,6-Collidine (6-10 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 1-5% (v/v) TFA in Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

Diagram 2: SPPS Cycle using a Dmp-Protected Amino Acid

G start Resin-Bound Peptide (Free N-terminus) coupling Coupling: Dmp-AA, HATU, DIPEA in DMF start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Deprotection: 1-5% TFA in DCM wash1->deprotection wash2 Wash (DCM, DMF) deprotection->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->coupling Repeat

Caption: Workflow for the SPPS cycle with Dmp-amino acids.

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Coupling:

    • In a separate vessel, pre-activate the Dmp-protected amino acid (3-5 eq) with the coupling reagent (e.g., HATU, 3-5 eq) and base (e.g., DIPEA, 6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Deprotection (Cleavage of the Dmp group):

    • Treat the resin with the deprotection solution (1-5% TFA in DCM) for 10-30 minutes.

    • Repeat the treatment if necessary.

  • Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid and prepare for the next coupling cycle.

3.3. Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the side-chain protecting groups used.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5)[8]

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Rationale for Dmp Group Cleavage

The high acid lability of the Dmp group is attributed to the formation of a highly stabilized tertiary carbocation.

Diagram 3: Proposed Mechanism for Acid-Catalyzed Cleavage of the Dmp Group

G start Dmp-Protected Peptide protonation Protonation of Carbonyl Oxygen start->protonation H⁺ carbocation Formation of Stabilized Tertiary Carbocation protonation->carbocation C-O Bond Cleavage release Release of Free Peptide and Carbamic Acid carbocation->release

Caption: Mechanism of the acid-catalyzed deprotection of the Dmp group.

The cleavage is initiated by protonation of the carbamate carbonyl, followed by the departure of the Dmp carbocation. This carbocation is effectively quenched by scavengers such as TIS in the cleavage cocktail to prevent side reactions.[8]

Comparative Data of Amino-Protecting Groups

The following table provides a comparative overview of the Dmp group's inferred properties against commonly used N-terminal protecting groups in peptide synthesis.

Protecting GroupAbbreviationCleavage ConditionsRelative LabilityOrthogonality with Side Chains (tBu-based)
1-(3,5-Dimethoxyphenyl)-1-methylethyl-oxycarbonyl Dmp 1-5% TFA in DCM Very High Yes
tert-ButoxycarbonylBoc50-100% TFA in DCMHighNo
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFBase-labileYes
BenzyloxycarbonylCbzH₂/Pd, HBr/AcOHLowYes

Conclusion

The 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate presents a promising avenue for the development of a new, highly acid-labile protecting group for peptide synthesis. The inferred properties of the Dmp group, particularly its enhanced acid sensitivity, suggest its potential utility in the synthesis of complex and sensitive peptides, as well as in orthogonal protection strategies. The protocols provided herein offer a foundational guide for researchers to explore the practical applications of this novel reagent.

References

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a relevant chemical supplier's technical resources.[1]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.[2]

  • YouTube. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Video].[3]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.[8]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.[9]

  • “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Organic Process Research & Development.[10][11]

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.[5]

  • Reddit. (2020, May 11). Acidity and Electron Donating/Withdrawing Groups. r/OrganicChemistry.[4]

  • The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. (2025, August 10). ResearchGate.[12]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.[13]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.[14]

  • Wikipedia. (n.d.). Protecting group.[15]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. (2021, April 28). RSC Publishing.[7]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[6]

Sources

Application Note: Sensitive Quantification of Primary and Secondary Amines in Pharmaceutical Matrices using 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (DMPMEC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Amines and a Novel Solution

Primary and secondary amines are fundamental structural motifs in a vast array of active pharmaceutical ingredients (APIs), synthetic intermediates, and potential genotoxic impurities. The accurate and sensitive quantification of these compounds is therefore a critical aspect of drug discovery, development, and quality control. However, many aliphatic amines lack a strong chromophore, making their direct detection by UV-based High-Performance Liquid Chromatography (HPLC) challenging, often resulting in poor sensitivity and selectivity. To overcome this limitation, derivatization of the amine functionality is a widely employed strategy to introduce a UV-active or fluorescent tag, thereby enhancing their detectability.[1][2]

This application note introduces a novel derivatizing agent, 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (DMPMEC) , designed for the pre-column derivatization of primary and secondary amines. The unique structural features of DMPMEC, particularly the 3,5-dimethoxyphenyl moiety, impart a strong chromophore to the derivatized amines, enabling sensitive UV detection. Furthermore, the carbamate linkage formed is stable, ensuring reproducible and reliable quantification.

The DMPMEC Derivatization Reaction: Mechanism and Rationale

The derivatization of an amine with DMPMEC proceeds via a nucleophilic substitution reaction, resulting in the formation of a stable N-substituted carbamate. This reaction is typically carried out in a slightly alkaline environment to ensure the amine is in its nucleophilic, deprotonated state.

Reaction Mechanism:

  • Activation of the Amine: The reaction is initiated by the deprotonation of the primary or secondary amine by a mild base, enhancing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbazate.

  • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the hydrazine moiety as a stable leaving group, resulting in the formation of the stable carbamate derivative.

The 3,5-dimethoxyphenyl group in the DMPMEC reagent provides a distinct UV absorbance maximum, which is conferred to the derivatized amine, allowing for highly sensitive detection.

DMPMEC_Mechanism Amine R-NH₂ (Amine) plus1 + Amine->plus1 DMPMEC DMPMEC arrow2 DMPMEC->arrow2 Base Base arrow1 Base->arrow1 ProtonatedBase Base-H⁺ DeprotonatedAmine R-NH⁻ plus2 + DeprotonatedAmine->plus2 TetrahedralIntermediate Tetrahedral Intermediate LeavingGroup Hydrazine TetrahedralIntermediate->LeavingGroup arrow3 TetrahedralIntermediate->arrow3 Product DMP-Carbamate Derivative plus1->Base plus2->DMPMEC arrow1->DeprotonatedAmine arrow2->TetrahedralIntermediate arrow3->Product

Caption: Proposed reaction mechanism for the derivatization of a primary amine with DMPMEC.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the derivatization of a model amine, butylamine, using DMPMEC. The conditions can be optimized for other primary and secondary amines.

Materials and Reagents:

  • 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (DMPMEC)

  • Butylamine (or other amine standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 0.2 M Borate Buffer (pH 8.5): Prepare by dissolving boric acid in water and adjusting the pH to 8.5 with 1 M NaOH.[3]

  • DMPMEC Derivatization Reagent (10 mg/mL): Dissolve 100 mg of DMPMEC in 10 mL of ACN.

  • Quenching Solution (1 M HCl)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

Protocol Workflow:

Protocol_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis prep_amine Prepare Amine Standard (e.g., 1 mg/mL in MeOH) mix Mix Amine Standard (50 µL), Borate Buffer (200 µL), and DMPMEC Reagent (100 µL) prep_amine->mix prep_reagent Prepare DMPMEC Reagent (10 mg/mL in ACN) prep_reagent->mix prep_buffer Prepare Borate Buffer (0.2 M, pH 8.5) prep_buffer->mix vortex Vortex for 30 seconds mix->vortex heat Incubate at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool quench Add Quenching Solution (50 µL 1M HCl) cool->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into HPLC-UV dilute->inject

Caption: Experimental workflow for the derivatization of amines with DMPMEC.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of the amine standard (e.g., butylamine) at a concentration of 1 mg/mL in methanol. Prepare working standards by serial dilution of the stock solution.

  • Reaction Setup: In a clean microcentrifuge tube, add 200 µL of 0.2 M borate buffer (pH 8.5).

  • Addition of Amine: Add 50 µL of the amine standard solution to the buffered solution.

  • Addition of Derivatizing Reagent: Add 100 µL of the DMPMEC derivatization reagent (10 mg/mL in ACN). The excess of the derivatizing agent ensures the complete conversion of the amine.

  • Reaction Incubation: Vortex the mixture for 30 seconds and then incubate in a heating block at 60°C for 30 minutes. The elevated temperature facilitates the reaction kinetics.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. To consume the excess unreacted DMPMEC, add 50 µL of 1 M HCl.

  • Sample Preparation for HPLC: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the diluted sample into the HPLC system.

Data Analysis and Expected Results

The derivatized amines can be separated and quantified using reversed-phase HPLC with UV detection. The dimethoxyphenyl group is expected to have a UV absorbance maximum around 270-280 nm.

Table 1: Hypothetical HPLC Conditions and Expected Retention Times for DMPMEC-Derivatized Amines

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 30-90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Expected Retention Time (Butylamine Derivative) ~8.5 min
Expected Retention Time (Aniline Derivative) ~10.2 min

Self-Validation and Trustworthiness

To ensure the reliability of the protocol, the following validation steps are recommended:

  • Blank Analysis: Perform a derivatization reaction without the amine to identify any peaks originating from the reagent or solvent.

  • Linearity: Prepare a calibration curve with at least five different concentrations of the derivatized amine standard to demonstrate the linearity of the response.

  • Reaction Completeness: Monitor the reaction over time by analyzing samples at different incubation times to ensure the reaction has gone to completion. The disappearance of the parent amine can also be monitored if a suitable analytical method is available.

  • Specificity: In complex matrices, spike the sample with the amine standard to confirm the identity of the derivatized peak.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivatization product Incorrect pH of the reaction buffer.Ensure the borate buffer is at pH 8.5.
Degradation of the DMPMEC reagent.Prepare fresh DMPMEC solution. Store the solid reagent in a cool, dark, and dry place.
Insufficient incubation time or temperature.Optimize the incubation time and temperature for your specific amine.
Multiple peaks for the derivatized product Side reactions or degradation of the derivative.Lower the reaction temperature or shorten the incubation time. Ensure the quenching step is performed promptly after cooling.
Poor peak shape in HPLC Incompatibility of the injection solvent with the mobile phase.Ensure the final sample is diluted in the initial mobile phase composition.
Column overload.Dilute the sample further before injection.

Conclusion

The use of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (DMPMEC) as a pre-column derivatization reagent offers a promising and sensitive method for the quantification of primary and secondary amines in various sample matrices, particularly within the pharmaceutical industry. The straightforward protocol, coupled with the enhanced UV detection capabilities, provides a robust and reliable analytical tool for researchers, scientists, and drug development professionals.

References

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. (2015). NIH. Retrieved January 27, 2026, from [Link]

  • Method for preparing methyl carbazate. (n.d.). Google Patents.

Sources

The Enigmatic Carbazate: An In-Depth Analysis of Protecting Group Strategies Involving 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: In the intricate field of synthetic organic chemistry, particularly in the realms of pharmaceutical and peptide synthesis, the strategic use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the course of a synthesis towards the desired product. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions that do not affect other functionalities within the molecule.

This document aims to provide a comprehensive guide to the protecting group strategies involving a specific reagent: 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate . However, an exhaustive search of the current scientific literature, including peer-reviewed journals, chemical databases, and patent libraries, reveals a notable absence of this particular compound being described as a protecting group. While carbazates, in general, are a known class of compounds, and the 3,5-dimethoxyphenyl (Dmp) moiety is utilized in other protecting groups, the specific combination and its application as a protecting group are not documented in publicly available resources.

This lack of primary literature presents a unique challenge in fulfilling the request for detailed application notes and protocols with the expected level of scientific rigor. Therefore, this document will proceed by first establishing the theoretical framework for such a protecting group based on analogous structures and well-established principles of protecting group chemistry. It will then outline the hypothetical synthesis, protection/deprotection mechanisms, and potential applications, while clearly indicating that these are projections based on chemical principles rather than documented experimental evidence. This approach is intended to provide a conceptual guide that can inform future research and development in this area.

Conceptual Framework: The Hypothetical "Dmp-Mec" Protecting Group

Based on its name, 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate would likely be utilized to introduce the 1-(3,5-dimethoxyphenyl)-1-methylethoxycarbonyl group, which we will abbreviate as "Dmp-Mec" , as a protecting group for amines. Carbamates are a widely used class of protecting groups for amines due to their stability and the diverse methods available for their cleavage.[1][2][3]

The structure of the hypothetical Dmp-Mec group suggests that it would be an acid-labile protecting group. The presence of the tertiary benzylic carbon atom, substituted with two methyl groups and a dimethoxy-substituted phenyl ring, would readily stabilize a carbocation upon acid-mediated cleavage.[4] The electron-donating methoxy groups on the phenyl ring would further enhance this stability. This characteristic places it in the same family as other well-known acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.[1][5]

Projected Advantages of the Dmp-Mec Group:
  • High Acid Lability: The electronic and steric features of the Dmp-Mec group suggest that it would be cleaved under very mild acidic conditions, potentially offering orthogonality to other acid-labile groups that require stronger acids for removal.[6]

  • Steric Hindrance: The bulky nature of the 1-(3,5-dimethoxyphenyl)-1-methylethyl group could provide significant steric protection to the amine, which might be advantageous in certain synthetic contexts.[7]

  • UV-Active Chromophore: The dimethoxyphenyl moiety would allow for easy detection and quantification of protected compounds using UV spectroscopy.

Hypothetical Synthesis and Application Protocols

Disclaimer: The following protocols are theoretical and have been constructed based on established chemical principles. They have not been experimentally validated and should be approached with the caution appropriate for novel research.

Part 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate (Dmp-Mec-NHNH₂)

The synthesis of the carbazate reagent would likely proceed from the corresponding alcohol, 1-(3,5-dimethoxyphenyl)-1-methylethanol.

Workflow for the Synthesis of Dmp-Mec-NHNH₂:

cluster_0 Step 1: Formation of Chloroformate cluster_1 Step 2: Reaction with Hydrazine Alcohol 1-(3,5-Dimethoxyphenyl)- 1-methylethanol Chloroformate 1-(3,5-Dimethoxyphenyl)- 1-methylethyl Chloroformate Alcohol->Chloroformate  Base (e.g., Pyridine)   Phosgene Phosgene or Triphosgene Phosgene->Chloroformate Carbazate 1-(3,5-Dimethoxyphenyl)- 1-methylethyl Carbazate (Dmp-Mec-NHNH₂) Chloroformate->Carbazate  Base (e.g., Et₃N)   Hydrazine Hydrazine Hydrate Hydrazine->Carbazate Chloroformate_ref Chloroformate Carbazate Dmp-Mec-NHNH₂ Azide Dmp-Mec-N₃ (Azidoformate) Carbazate->Azide Diazotization Nitrite NaNO₂ / Acid Nitrite->Azide Protected_Amine Dmp-Mec-NH-R (Protected Amine) Azide->Protected_Amine Nucleophilic Attack Amine R-NH₂ Amine->Protected_Amine Protected_Amine Dmp-Mec-NH-R Protonated Protonated Carbamate Protected_Amine->Protonated Acid H⁺ Acid->Protonated Carbocation Stabilized Carbocation Protonated->Carbocation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Byproducts CO₂ + Alkene Carbamic_Acid->Byproducts

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this important chemical intermediate. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions designed to ensure the success of your experiments.

Introduction

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a key building block in medicinal chemistry and drug discovery, often employed in the synthesis of complex heterocyclic structures and as a precursor for various bioactive molecules. The presence of the dimethoxyphenyl group and the tertiary alkyl carbazate functionality makes it a versatile synthon. However, the synthesis of this molecule can present challenges, primarily due to the reactivity of the tertiary benzylic alcohol precursor and the nucleophilic nature of hydrazine. This guide will provide a systematic approach to overcoming these challenges and optimizing your reaction conditions for high yield and purity.

Core Synthesis Strategy and Mechanism

The most common and direct approach for the synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate involves a two-step, one-pot procedure starting from the corresponding tertiary alcohol, 2-(3,5-dimethoxyphenyl)propan-2-ol.

Step 1: Activation of the Tertiary Alcohol

The hydroxyl group of the tertiary alcohol is a poor leaving group and must be activated. This is typically achieved by reacting the alcohol with a phosgene derivative, such as phenyl chloroformate, in the presence of a base. This reaction forms a highly reactive phenyl carbonate intermediate.

Step 2: Nucleophilic Acyl Substitution with Hydrazine

The activated phenyl carbonate intermediate is then reacted in situ with hydrazine hydrate. The more nucleophilic terminal nitrogen of hydrazine attacks the carbonyl carbon of the carbonate, leading to the displacement of the phenoxide leaving group and the formation of the desired carbazate product.

Carbazate Synthesis Mechanism cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Carbazate Formation Alcohol 2-(3,5-dimethoxyphenyl)propan-2-ol Intermediate Activated Phenyl Carbonate Alcohol->Intermediate  + Phenyl Chloroformate + Pyridine Chloroformate Phenyl Chloroformate Base Pyridine Hydrazine Hydrazine Hydrate Product 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate Intermediate->Product  + Hydrazine Hydrate Byproduct Phenol

General two-step, one-pot synthesis of the target carbazate.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. Optimization may be required based on your specific experimental setup and purity requirements.

Materials:

  • 2-(3,5-dimethoxyphenyl)propan-2-ol

  • Phenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrazine hydrate (50-60% aqueous solution)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,5-dimethoxyphenyl)propan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 equiv) dropwise, followed by the slow, dropwise addition of phenyl chloroformate (1.1 equiv).

  • Reaction Monitoring (Activation): Allow the reaction to stir at 0 °C and monitor the formation of the activated carbonate intermediate by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Hydrazine Addition: Once the activation is complete, add hydrazine hydrate (2.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring (Carbazate Formation): Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the carbazate product by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the pure 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate as a solid.[1]

Parameter Recommended Condition Notes
Solvent Anhydrous Dichloromethane (DCM)Ensures solubility of starting materials and intermediates.
Base PyridineActs as a nucleophilic catalyst and acid scavenger.
Activating Agent Phenyl ChloroformateOther chloroformates can be used, but may require optimization.
Temperature 0 °C for activation and hydrazine addition, then room temperatureLow temperature minimizes side reactions.
Stoichiometry Alcohol:Chloroformate:Pyridine:Hydrazine = 1:1.1:1.5:2An excess of hydrazine is used to drive the reaction to completion.
Purification Recrystallization (e.g., Ethanol/Hexanes)Column chromatography on silica gel can also be employed if needed.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Troubleshooting_Flowchart cluster_solutions Potential Solutions Start Low or No Product Yield Check_Starting_Materials Verify purity and dryness of starting materials and solvents. Start->Check_Starting_Materials Incomplete_Activation Incomplete formation of the activated carbonate intermediate? Check_Starting_Materials->Incomplete_Activation Side_Reaction_Elimination Significant formation of the corresponding alkene? Incomplete_Activation->Side_Reaction_Elimination Sol_Activation Increase reaction time for activation. Consider a more reactive chloroformate. Incomplete_Activation->Sol_Activation YES Hydrazine_Issue Problem with hydrazine addition or reactivity? Side_Reaction_Elimination->Hydrazine_Issue Sol_Elimination Maintain low temperature (0 °C or below) during activation. Use a non-nucleophilic base. Side_Reaction_Elimination->Sol_Elimination YES Purification_Loss Product loss during workup or purification? Hydrazine_Issue->Purification_Loss Sol_Hydrazine Use fresh hydrazine hydrate. Increase the excess of hydrazine. Hydrazine_Issue->Sol_Hydrazine YES Sol_Purification Optimize recrystallization solvent system. Consider column chromatography. Purification_Loss->Sol_Purification YES

A flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)

Q1: My reaction is showing a low yield of the desired carbazate. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete activation of the alcohol: Ensure your phenyl chloroformate and pyridine are of high purity and anhydrous. The reaction should be monitored by TLC to confirm the consumption of the starting alcohol.

  • Side reactions: The tertiary benzylic alcohol is prone to elimination to form the corresponding alkene, especially in the presence of acid or at elevated temperatures. Maintaining a low temperature (0 °C) during the activation step is crucial.[2]

  • Hydrazine reactivity: Ensure you are using a fresh, active supply of hydrazine hydrate. An insufficient excess of hydrazine may also lead to incomplete conversion.

  • Product loss during workup: The carbazate product may have some water solubility. Ensure thorough extraction with an organic solvent. During purification by recrystallization, carefully optimize the solvent system to avoid significant loss of product in the mother liquor.[1]

Q2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be and how can I prevent it?

A2: The most likely non-polar byproduct is the alkene formed from the elimination of water from the starting tertiary alcohol. The carbocation intermediate formed during the activation step is susceptible to deprotonation.[2]

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or even lower during the addition of pyridine and phenyl chloroformate.

    • Choice of Base: While pyridine is commonly used, a bulkier, less nucleophilic base could potentially minimize elimination. However, this may require further optimization.

Q3: The purification of the final product by recrystallization is proving difficult. Are there alternative methods?

A3: If recrystallization is not yielding a pure product, consider the following:

  • Column Chromatography: Flash column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired carbazate from impurities.

  • Solvent System Optimization: For recrystallization, systematically screen different solvent pairs. A good starting point is a polar solvent in which the compound is soluble when hot (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble when cold (like hexanes or heptane).[1]

Q4: Can I use a different activating agent instead of phenyl chloroformate?

A4: Yes, other activating agents can be used, though they may require different reaction conditions.

  • Triphosgene: This solid, safer alternative to phosgene gas can be used. It will generate the corresponding chloroformate in situ.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a milder activating agent that can be used to form an activated imidazolide intermediate from the alcohol. This intermediate can then react with hydrazine. This method often proceeds under milder conditions and can sometimes reduce the likelihood of elimination side reactions.

  • Mitsunobu Reaction: While less common for carbazate synthesis from tertiary alcohols due to steric hindrance, a Mitsunobu reaction with a protected hydrazine derivative as the nucleophile could be explored as an alternative route.[3][4][5] This reaction typically proceeds with inversion of configuration, although this is not relevant for an achiral tertiary alcohol.

Q5: How can I avoid the formation of di-acylated hydrazine byproducts?

A5: The formation of 1,2-di(alkoxycarbonyl)hydrazine is a potential side reaction if both nitrogen atoms of hydrazine react.

  • Control Stoichiometry: Using a sufficient excess of hydrazine hydrate (at least 2 equivalents) helps to favor the mono-acylation product.

  • Slow Addition: Adding the hydrazine hydrate slowly to the reaction mixture at a low temperature can also help to control the selectivity of the reaction.

References

  • Alkylation of alkenes: ethylaluminum sesquichloride-mediated hydro-alkyl additions with alkyl chloroformates and di-tert-butylpyrocarbonate. PubMed. Available at: [Link]

  • An Efficient, One-Pot Synthesis of Carbamates from the Corresponding Alcohols Using Mitsunobu's Reagent. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available at: [Link]

  • Method for preparing methyl carbazate. Google Patents.
  • Reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine. ResearchGate. Available at: [Link]

  • Formation of alcohols from alkenes. Chemistry LibreTexts. Available at: [Link]

  • A kind of preparation method of hydrazide kind compound. Google Patents.
  • Synthesis of 1-[3-(3,4-Dimethoxyphenyl)-3-hydroxypropan-2-yl]. PrepChem.com. Available at: [Link]

  • Reactions of Alkenes Alkene Electrophilic Addition Reactions Most of the chemistry of these unsaturated hydrocarbons consists in. University of Missouri-St. Louis. Available at: [Link]

  • A practical flow synthesis of hydrazine derivatives from alcohols. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Process for the preparation of 1,3,5-triazine carbamates from amino-1,3,5-triazines and organic carbonates. Google Patents.
  • Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. ResearchGate. Available at: [Link]

  • synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. ResearchGate. Available at: [Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Development and Assessment of Green Synthesis of Hydrazides. ResearchGate. Available at: [Link]

  • Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative. PubMed. Available at: [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. UreaKnowHow. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available at: [Link]

  • a-practical-flow-synthesis-of-hydrazine-derivatives-from-alcohols. Bohrium. Available at: [Link]

  • Chapter 7: Alkenes: Reactions and Synthesis Electrophilic Addition Dehydrohalogenation: loss of HX from an alkyl halide to for. University of Missouri-St. Louis. Available at: [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]

  • Sci-Hub. Sci-Hub. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • The Mitsunobu Reaction. Organic Reactions. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester. Available at: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: Purification of Products from 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for experiments involving 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with its reaction products. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own lab. We will address issues from reaction work-up to final product isolation, ensuring you can achieve the highest possible purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use and purification of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate derivatives.

Q1: What is 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and why is it used?

A1: 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a specialized chemical reagent used primarily as a protected form of hydrazine.[1][2] Its core utility lies in its ability to introduce a hydrazine moiety (-NHNH₂) into a molecule, which is a key building block for many nitrogen-containing heterocyclic compounds used in pharmaceuticals.[3] The "1-(3,5-Dimethoxyphenyl)-1-methylethyl" portion of the molecule functions as an acid-labile protecting group. This group is structurally similar to the tert-Butoxycarbonyl (Boc) group but with modified electronic properties due to the dimethoxyphenyl ring, allowing for selective removal under specific acidic conditions.[4] This protection strategy is crucial when other parts of your molecule are sensitive to the nucleophilic nature of a free hydrazine.

Q2: What are the most common impurities I can expect in my reaction mixture?

A2: Understanding potential impurities is the first step to designing a successful purification strategy. The impurity profile is highly dependent on the specific reaction, but common contaminants include:

  • Unreacted Starting Materials: Residual 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and the electrophile it was reacted with.

  • Excess Reagents: Unconsumed catalysts, bases (e.g., triethylamine, DIEA), or coupling agents.

  • Reaction Byproducts: These can include dimers, polymers, or products from side-reactions. For instance, if the reaction is sluggish, the carbazate might undergo decomposition.

  • Deprotection-Related Impurities: If the protecting group is cleaved, the resulting 1-(3,5-dimethoxyphenyl)isopropene or related carbocationic species can be trapped by nucleophiles in the reaction mixture, creating a new set of impurities.[4]

Q3: What is the general workflow for purifying products from these reactions?

A3: A robust purification workflow is systematic. It begins with an initial crude purification to remove bulk impurities, followed by high-resolution techniques to achieve final purity. The specific steps may vary, but a general and effective workflow is outlined in the diagram below.

G cluster_0 Post-Reaction cluster_1 Phase 1: Bulk Purification cluster_2 Phase 2: Intermediate Purification cluster_3 Phase 3: Final Polishing Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction (Removes salts, water-soluble reagents) Reaction->Workup Quench & Dilute Concentration Concentration in vacuo Workup->Concentration Dry organic layer Chromatography Flash Column Chromatography (Separates by polarity) Concentration->Chromatography Load crude oil/solid Recrystallization Recrystallization / Precipitation (Removes closely-related impurities) Chromatography->Recrystallization Combine pure fractions & concentrate Final_Product Pure Product (>98%) Recrystallization->Final_Product

Caption: General Purification Workflow for Carbazate Derivatives.

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to specific experimental problems.

Q4: My target product is co-eluting with the unreacted carbazate starting material during column chromatography. How can I improve the separation?

A4: Co-elution is a common problem when the polarity of the product and starting material are very similar. Here’s a systematic approach to resolve this:

  • Optimize Your Solvent System: The choice of eluent is critical. Your goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.

    • Principle: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Start with a standard mobile phase like ethyl acetate/hexanes. If that fails, introduce a third solvent to modulate selectivity. For example, adding a small amount of dichloromethane can alter interactions with the silica stationary phase. A few drops of methanol can significantly increase polarity, while a small amount of triethylamine (0.5-1%) can deactivate acidic sites on the silica gel and improve the chromatography of basic compounds.[5]

    • Action: Aim for an Rf of ~0.25 for your target compound, which provides the best balance for separation on a column.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.

    • Principle: Not all molecules separate well on silica gel. Alumina (basic or neutral) can offer different selectivity, especially for compounds with basic nitrogen atoms.[5] Reversed-phase chromatography (C18 silica) is another excellent option, where separation is based on hydrophobicity rather than polarity. Polar compounds will elute earlier.[6]

    • Action: Test your crude mixture on TLC plates with different backings (e.g., alumina, C18) to see if separation improves.

  • Derivative Formation: If chromatographic methods fail, a chemical modification can be a powerful tool.

    • Principle: Temporarily reacting your crude mixture to change the polarity of either the product or the impurity can make separation trivial. For example, if your product has a free amine and the impurity does not, you could protect it as a Boc-carbamate, making it much less polar. After purification, the protecting group is removed.

    • Action: This is often a last resort but can be very effective. Choose a protection/deprotection sequence that is high-yielding and orthogonal to other functional groups in your molecule.

Q5: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A5: Degradation on silica gel is typically due to the acidic nature of the stationary phase.[7] The silanol groups (Si-OH) on the surface of silica are weakly acidic and can catalyze the decomposition of sensitive compounds, particularly those with acid-labile protecting groups like the 1-(3,5-Dimethoxyphenyl)-1-methylethyl group.

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites before running the column.

    • Causality: By pre-treating the silica, you mask the acidic silanol groups, preventing them from interacting with your compound.

    • Protocol: Prepare your column as usual. Then, flush the packed column with 2-3 column volumes of your starting eluent mixture containing 1-2% triethylamine or ammonia in methanol.[5] After this flush, run the column with your intended solvent system. The baseline acidity will be significantly reduced.

  • Solution 2: Use an Alternative Stationary Phase: As mentioned in Q4, switching to a less acidic stationary phase like neutral alumina or Florisil® can prevent degradation.[7][8]

  • Solution 3: Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.

    • Action: Use a slightly more polar solvent system than what you optimized by TLC to speed up the elution. Additionally, applying slight air pressure (flash chromatography) is standard practice and minimizes diffusion and contact time.

Q6: After my deprotection step with acid, I have a complex mixture that is difficult to purify. How can I get a cleaner product?

A6: The acid-catalyzed deprotection of the 1-(3,5-Dimethoxyphenyl)-1-methylethyl group generates a highly stable tertiary carbocation. This reactive intermediate is the primary source of subsequent impurities if not properly managed.

  • Principle: The carbocation will react with any available nucleophile in the mixture. To prevent this, you must add a "scavenger" to the reaction in excess. The scavenger's job is to trap the carbocation as it forms, preventing it from reacting with your desired product.[4][9]

  • Solution: Use an Effective Scavenger: The choice of scavenger is critical.

    • Action: Add 5-10 equivalents of a scavenger to your deprotection reaction. Triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices as they reduce the carbocation to a neutral alkane. Water can also act as a scavenger, but this may not be compatible with all reactions.

    • See the data table below for a summary of common scavengers.

Scavenger Mechanism of Action Typical Conditions Notes
Triisopropylsilane (TIS) Hydride donor; reduces the carbocation to an alkane.5-10% (v/v) in TFAVery effective for preventing side reactions with sensitive residues like tryptophan or methionine.
Triethylsilane (TES) Hydride donor; similar to TIS but can be more reactive.5-10% (v/v) in TFAA common and effective choice.
Water Nucleophile; traps the carbocation to form an alcohol.2-5% (v/v) in TFACan be effective but may not be suitable for all substrates.
Thioanisole Nucleophile; traps the carbocation via electrophilic aromatic substitution.5% (v/v) in TFAUseful for protecting sulfur-containing amino acids.[9]

Table 1: Recommended Scavengers for Deprotection Reactions.

Q7: My purified product is an oil, but I need a solid for characterization and downstream applications. How can I induce crystallization?

A7: Obtaining a solid from a persistent oil can be challenging, but several techniques can be employed. The key is to slowly and systematically find conditions where the solubility of your compound is low, promoting the formation of an ordered crystal lattice.[10]

  • Solvent Screening: The most fundamental step is to find a solvent in which your compound is sparingly soluble at room temperature but soluble when heated.

    • Protocol: In small vials, dissolve a few milligrams of your oil in a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (an "anti-solvent") like hexanes, pentane, or diethyl ether until the solution becomes cloudy. Gently warm the vial until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.[11][12]

  • Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution.

    • Action: Create a supersaturated solution as described above. Before it cools, add a single, small seed crystal. This provides a template for crystal growth.

  • Scratching: Induce nucleation by scratching the inside of the glass vial with a metal spatula just below the surface of the solution. The microscopic scratches on the glass can serve as nucleation points for crystal formation.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly over several hours or days.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key purification techniques discussed.

Protocol 1: General Aqueous Work-up and Extraction

This procedure is designed to remove inorganic salts and water-soluble reagents from the crude reaction mixture.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic, or water if neutral).

  • Dilute: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product completely.

  • Wash: Wash the organic layer sequentially with:

    • 1 M HCl (if basic impurities like triethylamine are present).

    • Saturated NaHCO₃ solution (to remove acidic components).

    • Brine (saturated NaCl solution) to remove bulk water and break up emulsions.

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of a moderately polar carbazate derivative.

  • Select Solvent System: Using TLC, determine an optimal solvent system that gives your product an Rf value of ~0.2-0.3.[5] For this example, let's assume 30% ethyl acetate in hexanes.

  • Pack the Column: Dry pack the column with silica gel. Wet the column by flushing with the initial, non-polar eluent (hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elute: Begin elution with a low polarity solvent (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity (gradient elution). Collect fractions in test tubes.

  • Monitor: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Mediated Deprotection and Purification

This protocol describes the removal of the 1-(3,5-Dimethoxyphenyl)-1-methylethyl protecting group.

  • Setup: Dissolve the protected carbazate derivative (1 equivalent) in dichloromethane (DCM).

  • Add Scavenger: Add triisopropylsilane (5 equivalents) to the solution.

  • Initiate Deprotection: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

  • Monitor Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the majority of the TFA and DCM.

    • Re-dissolve the residue in a small amount of solvent and co-evaporate with toluene (2-3 times) to azeotropically remove residual TFA.

    • The crude deprotected product can then be purified by chromatography, recrystallization, or precipitation by adding a non-polar solvent like diethyl ether.

G cluster_0 Problem Identification cluster_1 Tier 1: Mobile Phase Optimization cluster_2 Tier 2: Stationary Phase Change cluster_3 Resolution Start Co-elution of Product and Starting Material TLC_Screen Screen Solvent Systems via TLC (Hex/EtOAc, DCM/MeOH, etc.) Start->TLC_Screen TLC_Additive Add Modifier (0.5% TEA or AcOH) TLC_Screen->TLC_Additive TLC_Success Separation Achieved? TLC_Additive->TLC_Success Change_Phase Try Alumina or C18 TLC Plates TLC_Success->Change_Phase No Run_Column Run Column with Optimized Conditions TLC_Success->Run_Column Yes Phase_Success Separation Achieved? Change_Phase->Phase_Success Phase_Success->Run_Column Yes Derivatize Consider Chemical Derivatization (Last Resort) Phase_Success->Derivatize No

Caption: Troubleshooting Decision Tree for Co-elution Issues.

References

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  • Sheyi, R. et al., "1,3,5-Triazine as core for the preparation of dendrons," Arkivoc, vol. 2020, no. 3, pp. 64-73, 2020. [Link]

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  • European Patent Office, "Carbazate derivatives, their production and use - EP 0359112 A2," Googleapis.com. [Link]

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  • Al-kassas, R. et al., "Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability," Pharmaceutics, vol. 8, no. 3, p. 24, 2016. [Link]

  • Al-Soud, Y. A. et al., "Synthesis of 1,3,5-triazepine-2,4-dione, pyrrolo[3,4-f][11][13][14]triazepine-2,4-dione, pyridazino[4,5-f][11][13][14]triazepine and 1,3,5,7,9-pentazaheptaline derivatives," Arkivoc, vol. 2004, no. 1, pp. 10-18, 2004. [Link]

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Technical Support Center: Ddz Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Ddz Protecting Group

The Ddz group is an acid-labile amino-protecting group utilized in peptide synthesis. Its heightened acid sensitivity compared to the more common tert-butoxycarbonyl (Boc) group allows for selective deprotection under milder acidic conditions. This property is particularly valuable in the synthesis of complex peptides or those containing acid-sensitive residues, offering a degree of orthogonality with other protecting groups like Fmoc and Boc.[1][2][3] However, incomplete deprotection can lead to truncated or modified peptide sequences, compromising the purity and yield of the final product. This guide will help you navigate and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Ddz group deprotection?

The standard method for Ddz deprotection involves treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 1-3% TFA in DCM.[4] The reaction is typically rapid, often completing within 15-30 minutes at room temperature.

Q2: How does the acid lability of Ddz compare to other protecting groups like Boc?

The Ddz group is significantly more acid-labile than the Boc group. This increased sensitivity is due to the electron-donating methoxy groups on the phenyl ring, which stabilize the carbocation intermediate formed during acid-catalyzed cleavage. This allows for the removal of the Ddz group under conditions that leave the Boc group and other more robust acid-labile protecting groups intact, providing a useful tool for orthogonal protection strategies.[1][2][3]

Q3: Can I use scavengers during Ddz deprotection?

Yes, the use of scavengers is highly recommended, especially when synthesizing peptides containing sensitive residues like tryptophan, methionine, or cysteine. During acid-mediated deprotection, reactive carbocations are generated that can alkylate these nucleophilic side chains. Triisopropylsilane (TIS) is a commonly used scavenger to quench these reactive species.[4]

Q4: Are there alternative, milder methods for Ddz deprotection?

For highly sensitive peptides where even dilute TFA may cause side reactions, a milder deprotection method using magnesium perchlorate (Mg(ClO₄)₂) in an organic solvent has been reported.[2][3][5] This Lewis acid-catalyzed deprotection offers an orthogonal approach to the standard Brønsted acid (TFA) method.

In-Depth Troubleshooting Guide

Issue 1: Incomplete Ddz Deprotection

Incomplete removal of the Ddz group is a common problem that can lead to a mixture of protected and deprotected peptides, complicating purification and downstream applications.

  • Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the mass of the Ddz-protected peptide in addition to the desired product peak.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) analysis reveals a more hydrophobic (later eluting) peak corresponding to the Ddz-protected peptide alongside the product peak.[6][7]

  • A negative or weak colorimetric test (e.g., Kaiser test) after the deprotection step, indicating a lack of free primary amines.

Incomplete deprotection can stem from several factors, including insufficient acid strength or reaction time, reagent degradation, or physical hindrances like peptide aggregation.

troubleshooting_workflow start Incomplete Deprotection Detected (MS / HPLC Data) check_reagents Verify Reagent Quality - Fresh TFA solution? - Anhydrous DCM? start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_tfa Increase TFA Concentration (e.g., 2% -> 5% TFA) optimize_conditions->increase_tfa extend_time Extend Reaction Time (e.g., 30 min -> 60 min) optimize_conditions->extend_time re_analyze Re-analyze Crude Product (MS / HPLC) increase_tfa->re_analyze extend_time->re_analyze address_aggregation Address Peptide Aggregation disrupting_solvents Use Aggregation-Disrupting Solvents (e.g., add DMF or NMP) address_aggregation->disrupting_solvents chaotropic_agents Incorporate Chaotropic Agents address_aggregation->chaotropic_agents disrupting_solvents->re_analyze chaotropic_agents->re_analyze alternative_method Consider Alternative Deprotection Method mg_perchlorate Use Mg(ClO₄)₂ Method alternative_method->mg_perchlorate mg_perchlorate->re_analyze re_analyze->address_aggregation Still Incomplete re_analyze->alternative_method Still Incomplete

Caption: Troubleshooting workflow for incomplete Ddz deprotection.

Protocol 1: Standard Ddz Deprotection Optimization

  • Reagent Preparation: Prepare a fresh solution of 1-5% (v/v) TFA in anhydrous DCM. The use of old or improperly stored TFA can lead to reduced efficacy.

  • Resin Preparation: Swell the Ddz-protected peptide-resin in DCM for 15-30 minutes.

  • Deprotection Reaction: Treat the resin with the TFA/DCM solution (10 mL per gram of resin) for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Filter the resin and wash thoroughly with DCM (3x), followed by a neutralizing wash with 10% diisopropylethylamine (DIPEA) in DCM (2x), and finally with DCM (3x) and DMF (3x) to prepare for the next coupling step.

  • Monitoring: A small aliquot of the resin can be cleaved and analyzed by RP-HPLC and MS to confirm complete deprotection.

Protocol 2: Deprotection using Magnesium Perchlorate

This method is particularly useful for acid-sensitive peptides.

  • Reagent Preparation: Prepare a solution of Mg(ClO₄)₂ in an organic solvent such as acetonitrile.

  • Deprotection Reaction: Treat the Ddz-protected peptide-resin with the Mg(ClO₄)₂ solution. The reaction progress should be monitored carefully by taking small resin samples for analysis.

  • Washing: After complete deprotection, wash the resin thoroughly with the reaction solvent followed by DCM and DMF.

Issue 2: Peptide Aggregation Hindering Deprotection

For certain peptide sequences, particularly hydrophobic ones, aggregation on the solid support can physically block access of the deprotection reagents to the Ddz group.

  • The peptide-resin swells poorly or clumps together.

  • Incomplete deprotection is observed even with optimized reaction times and TFA concentrations.

  • Incorporate Aggregation-Disrupting Solvents: Perform the deprotection in a solvent mixture that disrupts secondary structures, such as adding 20-50% N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the DCM.

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the deprotection solution can help to break up hydrogen bonding networks that lead to aggregation.

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can sometimes overcome aggregation, but this should be done with caution as it can also promote side reactions.

Issue 3: Side Reactions During Deprotection

Acid-mediated deprotection can lead to unintended modifications of sensitive amino acid residues if not properly controlled.

  • MS analysis reveals unexpected mass additions to the peptide, corresponding to alkylation or other modifications.

  • The final purified peptide shows poor biological activity.

Side ReactionAffected ResiduesPrevention Strategy
Alkylation Tryptophan (Trp), Methionine (Met), Cysteine (Cys)Include scavengers like Triisopropylsilane (TIS) in the deprotection cocktail (e.g., 1-5%).
Aspartimide Formation Aspartic Acid (Asp) followed by Gly, Ala, or SerThis is less common with the mild acids used for Ddz removal but can be minimized by keeping the reaction time as short as possible.
Oxidation Methionine (Met)Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Common side reactions during acid-labile deprotection and their prevention.

Analytical Monitoring of Ddz Deprotection

Effective troubleshooting relies on accurate monitoring of the deprotection reaction.

RP-HPLC Analysis

RP-HPLC is a powerful tool for assessing the completeness of the deprotection. The Ddz-protected peptide is significantly more hydrophobic than its deprotected counterpart and will have a longer retention time on a C18 column. Complete deprotection is indicated by the disappearance of the starting material peak and the appearance of a single product peak at a shorter retention time.[6][7]

hplc_monitoring cluster_workflow Deprotection Progress start Start of Deprotection (Time = 0 min) midpoint In-Process Sample (e.g., Time = 15 min) start->midpoint hplc_start HPLC Chromatogram: Single peak for Ddz-protected peptide start->hplc_start endpoint Reaction Complete (e.g., Time = 30 min) midpoint->endpoint hplc_mid HPLC Chromatogram: Two peaks - diminishing starting material and growing product midpoint->hplc_mid hplc_end HPLC Chromatogram: Single peak for deprotected peptide endpoint->hplc_end

Caption: HPLC monitoring of Ddz deprotection over time.

Mass Spectrometry (MS) Analysis

MS is essential for confirming the identity of the product and detecting any side products. After cleaving a small sample of the resin, the crude material should be analyzed by techniques such as ESI-MS or MALDI-TOF. The expected mass of the fully deprotected peptide should be observed. The absence of a mass corresponding to the Ddz-protected peptide confirms complete deprotection. Any unexpected masses should be investigated as potential side products.[8]

References

  • Advanced method for oligonucleotide deprotection. (2025). ResearchGate. [Link]

  • Method and compositions for removing acid-labile protecting groups. (2014).
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC. [Link]

  • Deprotection Guide. (n.d.). Glen Research. [Link]

  • Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. (n.d.). ResearchGate. [Link]

  • Freeman, N. S., Hurevich, M., & Gilon, C. (2009). Substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. Tetrahedron, 65(8), 1541-1549. [Link]

  • Synthesis of substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. (2009). The Hebrew University of Jerusalem. [Link]

  • Optimization of deprotection and cyclization. (2006). ResearchGate. [Link]

  • Recording of deprotection/neutralization (a) and coupling (b) parts of... (n.d.). ResearchGate. [Link]

  • Acid-labile protecting groups. (n.d.). ResearchGate. [Link]

  • A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (n.d.). PMC. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]

  • Mg(ClO4)2 CATALYZED PREPARATION OF XANTHENEDIONES UNDER SOLVENT-FREE CONDITIONS. (n.d.). ResearchGate. [Link]

  • Protecting Groups. (n.d.). [Source for general protecting group principles].
  • Reaction Mechanism of Methyl Trifluoroacetate (CH3TFA) with Lithium Polysulfides (Li2S6) in Gas and Solvent Phase. (n.d.). ResearchGate. [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019). ResearchGate. [Link]

  • Advanced method for oligonucleotide deprotection. (n.d.). PMC. [Link]

  • Complexation of Ni(ClO4)2 and Mg(ClO4)2 With 3-hydroxyflavone in Acetonitrile Medium: Conductometric, Spectroscopic, and Quantum Chemical Investigation. (n.d.). PubMed. [Link]

  • Structural mass spectrometry approaches to understand multidrug efflux systems. (n.d.). NIH. [Link]

  • Anyone ever ran an amide coupling reaction using the TFA salt of the amine? (2022). Reddit. [Link]

  • DTT Reacts with TFA to Form a Novel Bicyclic Dithioorthoester. (n.d.). Polypeptide. [Link]

  • Magnesium perchlorate. (n.d.). PubChem. [Link]

  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021). Chemical Communications (RSC Publishing). [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Source for general protecting group principles].
  • Extremely selective Mg(ClO4)2 mediated removal of Bpoc/Ddz moieties suitable for the solid phase peptide synthesis of thioxo peptides. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Magnesium perchlorate [Mg (ClO4)2] catalyst one-pot synthesis of 3,4-DI hydropyrimidin-2(1H)-ones: an improved procedure for biginelli condensation. (n.d.). IMSEAR Repository. [Link]

Sources

Technical Support Center: Monitoring Reactions with 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods related to 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction monitoring. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles and extensive field experience.

Introduction to Analytical Challenges

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a specialized reagent, often employed in the synthesis of complex molecules, particularly for the introduction of a protected hydrazine moiety or in the formation of other derivatives. Effective reaction monitoring is critical to ensure optimal yield, purity, and to understand reaction kinetics. The primary analytical techniques for this purpose are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods presents unique challenges when working with this specific carbazate. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Thin Layer Chromatography (TLC) Troubleshooting

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. However, issues with visualization, resolution, and interpretation are common.

Frequently Asked Questions & Troubleshooting Guide: TLC

Question 1: My spots are streaking on the TLC plate. What is the likely cause and how can I fix it?

Answer: Streaking is a common issue and can be attributed to several factors when analyzing 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and its reaction products.

  • Overloading: The most frequent cause of streaking is applying too much sample to the plate.[1][2] The concentration of your spotting solution should be low enough to form a tight, round spot.

    • Solution: Dilute your reaction mixture sample before spotting. A good starting point is to take a small aliquot of the reaction mixture and dilute it 10-fold with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Inappropriate Solvent System: If the polarity of the solvent system is too high, the compounds will travel up the plate too quickly and without proper partitioning, leading to streaking. Conversely, if the solvent system is not polar enough, the compound may not move from the baseline and can also appear as a streak.

    • Solution: A good starting point for many carbamates is a mixture of ethyl acetate and hexanes.[2] Begin with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity as needed. For more polar products, you might need to add a small amount of methanol to the ethyl acetate.

  • Acidic or Basic Nature of Compounds: The carbazate itself or other components in the reaction mixture might be interacting with the silica gel, which is slightly acidic.

    • Solution: To mitigate this, you can add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system.[1]

Question 2: I can't see the spot for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate on the TLC plate under UV light. Is it not running?

Answer: While the dimethoxyphenyl group should provide some UV activity, it's possible that at low concentrations, it is difficult to visualize. It is also possible the compound is running, but you are unable to see it.

  • UV Absorbance: The compound should be UV active due to the aromatic ring. Ensure you are using a UV lamp with both short (254 nm) and long (365 nm) wavelengths.

  • Staining: If UV visualization is not effective, you will need to use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups. It will likely visualize the carbazate as a yellow spot on a purple background.

    • p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, ketones, and alcohols, which may be present in your reaction.[3]

    • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can also visualize Boc-protected amines after heating, as the Boc group can be thermally cleaved.[4] This can be very useful for monitoring the consumption of a primary or secondary amine starting material.

Question 3: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Poor resolution between spots is a common challenge, especially when the structural difference between the reactant and product is small.

  • Solvent System Optimization:

    • Fine-tune Polarity: Make small, incremental changes to the solvent ratio. For example, if you are using 30% ethyl acetate in hexanes, try 25% or 35%.

    • Change Solvent Composition: Instead of ethyl acetate/hexanes, try a different solvent system. Dichloromethane/methanol or toluene/ethyl acetate are good alternatives.

  • Double Elution: Run the TLC plate in the same solvent system twice. After the first elution, remove the plate, allow the solvent to fully evaporate, and then place it back in the chamber for a second elution. This can often improve the separation of spots with close Rf values.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity. However, developing a robust method and troubleshooting issues like peak shape and retention time drift are critical.

Frequently Asked Questions & Troubleshooting Guide: HPLC

Question 1: I am developing an HPLC method for my reaction. What are good starting conditions for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate?

Answer: A good starting point for a reversed-phase HPLC method for this compound would be:

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column is a versatile choice for moderately polar compounds like carbamates.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe formic acid helps to protonate the carbazate and other nitrogen-containing compounds, leading to better peak shape.
Gradient Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is recommended to ensure that both the starting material and any potential products or byproducts are eluted in a reasonable time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe dimethoxyphenyl group should have strong absorbance at these wavelengths. Monitoring multiple wavelengths can help to distinguish between different components.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

Question 2: My peaks are tailing or fronting. What could be the cause?

Answer: Poor peak shape in HPLC can be due to a variety of factors.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and inject a smaller mass of the analyte.

  • Secondary Interactions: The carbazate or other basic compounds in your mixture can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Ensure your mobile phase is adequately buffered or contains an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. Using a column with end-capping can also minimize these interactions.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question 3: My retention times are shifting between injections. How can I improve reproducibility?

Answer: Retention time drift can compromise the reliability of your data.

  • Column Equilibration: Insufficient equilibration of the column between gradient runs is a common cause of retention time shifts.

    • Solution: Ensure your method includes a sufficient re-equilibration time at the initial mobile phase composition after each run. A good rule of thumb is to allow at least 10 column volumes for equilibration.

  • Mobile Phase Composition: The composition of your mobile phase can change over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is an invaluable tool for structural elucidation and reaction monitoring, providing detailed information about the molecular structure of reactants, intermediates, and products.

Workflow for In-Situ NMR Reaction Monitoring

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Dissolve starting material in deuterated solvent prep_tube Transfer starting material solution to NMR tube prep_start->prep_tube prep_reagents Prepare a solution of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate in the same deuterated solvent acq_add Add carbazate solution to NMR tube and mix prep_reagents->acq_add acq_t0 Acquire initial spectrum (t=0) prep_tube->acq_t0 acq_t0->acq_add acq_series Acquire a series of spectra over time acq_add->acq_series analysis_process Process spectra (phasing, baseline correction) acq_series->analysis_process analysis_integrate Integrate characteristic peaks of reactant and product analysis_process->analysis_integrate analysis_plot Plot concentration vs. time analysis_integrate->analysis_plot

Caption: Workflow for monitoring a reaction in-situ using NMR spectroscopy.

Frequently Asked Questions & Troubleshooting Guide: NMR

Question 1: How should I prepare my sample for monitoring a reaction with 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate by NMR?

Answer: Proper sample preparation is crucial for obtaining high-quality NMR data.

  • For in-situ monitoring: The reaction should be conducted directly in the NMR tube.

    • Dissolve the starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

    • Acquire a spectrum of the starting material (t=0).

    • Add a solution of the carbazate in the same deuterated solvent to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular intervals.[6]

  • For monitoring by taking aliquots:

    • Run the reaction in a standard reaction vessel.

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Remove the reaction solvent under reduced pressure.[7]

    • Dissolve the residue in a deuterated solvent for analysis.[7]

Question 2: What are the expected ¹H NMR signals for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate?

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~3.7-3.8singlet6H
Aromatic (H at C2, C4, C6)~6.0-6.5multiplet3H
Methyl (-CH₃)~1.5singlet6H
Amine (-NH₂)variablebroad singlet2H
Carbamate (-NH-)variablebroad singlet1H

Rationale for Predictions: The chemical shifts for the methoxy and aromatic protons are based on data for 1,3,5-trimethoxybenzene.[8][9] The methyl protons are expected to be in the typical aliphatic region. The amine and carbamate protons will be broad and their chemical shifts are highly dependent on concentration and solvent.

Question 3: My NMR spectrum has broad peaks and poor resolution. What can I do?

Answer: Poor spectral quality can arise from several sources.

  • Shimming: The magnetic field homogeneity needs to be optimized for each sample.

    • Solution: Carefully shim the spectrometer before acquiring your data. If monitoring a reaction over a long period, it may be necessary to re-shim periodically.

  • Sample Inhomogeneity: The reaction mixture may not be homogeneous, or precipitates may have formed.

    • Solution: Ensure all components are fully dissolved. If a precipitate forms during the reaction, this can degrade the spectral quality.

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean and that reagents are of high purity.

Section 4: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a highly sensitive technique used to confirm the mass of the desired product and to identify any intermediates or byproducts.

Logical Flow for MS Data Interpretation

G start Acquire Mass Spectrum of Reaction Mixture check_product Is the expected [M+H]⁺ or [M+Na]⁺ of the product present? start->check_product check_sm Is the [M+H]⁺ of the starting material present? check_product->check_sm Yes conclusion Draw conclusions about reaction progress and purity check_product->conclusion No (Reaction failed or incomplete) check_byproducts Are there other significant ions? check_sm->check_byproducts analyze_fragments Analyze fragmentation pattern of the product ion check_byproducts->analyze_fragments Yes check_byproducts->conclusion No (Clean reaction) confirm_structure Does fragmentation support the expected structure? analyze_fragments->confirm_structure identify_byproducts Propose structures for unexpected ions confirm_structure->identify_byproducts Yes confirm_structure->conclusion No (Incorrect structure) identify_byproducts->conclusion

Caption: A logical workflow for interpreting mass spectrometry data from a reaction mixture.

Frequently Asked Questions & Troubleshooting Guide: MS

Question 1: What are the expected fragmentation patterns for a product formed from 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate?

Answer: In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation of tert-butyl carbamates is well-characterized.

  • Loss of the tert-butyl group: A very common fragmentation pathway is the loss of the tert-butyl group as isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da).

  • Loss of the entire Boc group: You may also observe the loss of the entire tert-butoxycarbonyl group (101 Da).

  • Cleavage of the N-N bond: Fragmentation may also occur at the hydrazine N-N bond.

Question 2: I am seeing an unexpected peak in my mass spectrum. What could it be?

Answer: Unexpected peaks can be byproducts, impurities, or artifacts of the analysis.

  • Byproducts of Boc Protection: When using Boc anhydride ((Boc)₂O) for amine protection, several byproducts can form.

    • Double Boc-protected amine: If the starting amine has more than one reactive site, you may see a product with two Boc groups.

    • Urea formation: The isocyanate formed from the decomposition of Boc anhydride can react with the starting amine to form a urea byproduct.[6]

  • Artifacts from ESI:

    • Adducts: In addition to proton and sodium adducts, you may see adducts with other cations present in your sample or solvent (e.g., potassium [M+K]⁺).

    • In-source fragmentation: The molecule may fragment in the ionization source if the source conditions are too harsh. Try reducing the cone voltage or source temperature.

Question 3: I am not getting a good signal for my compound. How can I improve the sensitivity?

Answer: Poor signal intensity can be due to sample preparation or instrument settings.

  • Sample Concentration: Ensure your sample is sufficiently concentrated. However, be aware that very high concentrations can lead to ion suppression.

  • Ionization Efficiency: The ionization efficiency of your compound may be poor.

    • Solution: Try adding a small amount of a modifier to your sample, such as formic acid, to promote protonation. Experiment with different ionization sources if available (e.g., APCI).

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development, 25(5), 1234-1242.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Guna, V., & Glish, G. L. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1735–1744.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Can boc anhydride be visualized by pma tlc stain. (2023). Reddit. Retrieved from [Link]

  • Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799.
  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. (2023). Reddit. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Best practices for sample preparation for NMR analysis. (2021). Reddit. Retrieved from [Link]

  • How to TLC (Thin Layer Chromatography). (n.d.). VanVeller Lab Resources - Department of Chemistry. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2533.
  • tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). Molbank, 2022(4), M1482.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences, 2(7), 1234.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved from [Link]

  • t-Butyl Carbazate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 14(2), 86-94.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2015). Journal of Mass Spectrometry, 50(5), 764-773.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. Retrieved from [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions. (2018). Analyst, 143(19), 4563-4567.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Applications of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric D

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Technical Support Center: 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate (Dmpe-carbazate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (Dmpe-carbazate). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when using this versatile reagent. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature, structure-activity relationships, and extensive field experience to ensure your experiments are successful.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and what are its primary applications?

A1: 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, which we will refer to as Dmpe-carbazate, is a specialized chemical reagent. Its core utility lies in its function as a protecting group for primary and secondary amines, particularly in the synthesis of complex molecules like peptides and other pharmaceuticals. The "Dmpe" group is analogous in some respects to the widely used tert-Butoxycarbonyl (Boc) group, but with distinct properties conferred by the dimethoxyphenyl moiety that influence its stability and cleavage conditions.

Q2: What are the key advantages of using Dmpe-carbazate over other protecting groups like Boc or Fmoc?

A2: The primary advantage of the Dmpe-carbazate protecting group lies in its nuanced acid lability. The electron-donating methoxy groups on the phenyl ring increase the stability of the carbocation formed during acidic cleavage, allowing for deprotection under milder acidic conditions than those typically required for a standard Boc group. This can be particularly advantageous when working with acid-sensitive substrates.[1][2] Furthermore, its unique structural features can sometimes impart favorable solubility characteristics to the protected intermediates.

Q3: What are the general safety precautions I should take when handling Dmpe-carbazate?

A3: While specific toxicity data for Dmpe-carbazate is not extensively documented, it is prudent to handle it with the same care as other carbazate derivatives. Carbazates can be skin and eye irritants and may be harmful if swallowed or inhaled.[3][4][5][6][7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Avoid creating dust if handling a solid form.[5][6] In case of contact, wash the affected area thoroughly with water.[4][5]

Troubleshooting Guide

Section 1: Synthesis & Purification Pitfalls

Q: I'm seeing significant byproduct formation during the synthesis of my Dmpe-protected amine. What could be the cause?

A: Byproduct formation in carbamate protection reactions often stems from several sources. A common issue is the presence of moisture, which can hydrolyze your starting materials or intermediates. Ensure all your solvents and reagents are anhydrous. Another potential pitfall is the choice of base. If you are using a base that is too strong or sterically unhindered, you might be promoting side reactions. Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). Finally, incorrect stoichiometry can lead to unreacted starting materials or double-addition products. Careful control of your reagent ratios is critical.

Workflow for Minimizing Byproducts in Dmpe-Protection Reactions

start Start: Amine Protection Reaction dry Ensure Anhydrous Conditions (Solvents & Reagents) start->dry base Select Appropriate Base (e.g., DIPEA) dry->base stoch Precise Stoichiometry (1:1.1 Amine:Dmpe-carbazate) base->stoch temp Control Reaction Temperature (e.g., 0°C to RT) stoch->temp monitor Monitor Reaction Progress (TLC or LC-MS) temp->monitor workup Aqueous Workup (e.g., Mild acid/base wash) monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Pure Dmpe-Protected Amine purify->end

Caption: A logical workflow for optimizing Dmpe-protection reactions and minimizing byproducts.

Section 2: Handling & Storage Issues

Q: My Dmpe-carbazate has changed color/consistency during storage. Is it still usable?

A: Dmpe-carbazate, like many organic reagents, can degrade over time, especially if not stored correctly. A change in color (e.g., yellowing) or consistency could indicate decomposition. The likely culprits are exposure to moisture, light, or elevated temperatures. It is recommended to store Dmpe-carbazate in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place (refrigeration at 0-6°C is often recommended).[8] Before use, it is advisable to check the purity of suspect material by TLC or NMR to ensure it is suitable for your reaction.

Storage Condition Potential Issue Recommendation
Exposure to Air/MoistureHydrolysis of the carbazateStore in a tightly sealed container with a desiccant.
Exposure to LightPhotodegradationStore in an amber vial or in a dark location.
Elevated TemperaturesThermal decompositionStore in a refrigerator (0-6°C).[8]
Section 3: Reaction Optimization & Cleavage Challenges

Q: I am having trouble cleaving the Dmpe protecting group. What conditions should I try?

A: The Dmpe group is designed to be removed under acidic conditions. However, the optimal conditions can vary depending on the substrate.[9] If you are experiencing incomplete cleavage, you may need to increase the strength of the acid, the reaction time, or the temperature.[10] However, be mindful that harsher conditions can lead to side reactions on sensitive substrates.[10] A good starting point is a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[11] If this is ineffective, you can try neat TFA or other acid systems like HCl in dioxane.

Troubleshooting Dmpe-Group Cleavage

cluster_0 Problem: Incomplete Cleavage start Incomplete Cleavage Observed increase_acid Increase Acid Strength (e.g., from 20% TFA to 50% TFA) start->increase_acid increase_time Increase Reaction Time start->increase_time increase_temp Increase Temperature (with caution) start->increase_temp add_scavenger Add Scavengers (e.g., TIS, water) increase_acid->add_scavenger increase_time->add_scavenger increase_temp->add_scavenger success Successful Cleavage add_scavenger->success

Caption: A decision tree for troubleshooting incomplete Dmpe-group cleavage.

Q: I am observing unexpected side products after the cleavage of the Dmpe group. What could be happening?

A: The cleavage of the Dmpe group generates a tertiary carbocation which can be reactive. This carbocation can be trapped by nucleophilic residues within your molecule, leading to unwanted modifications. This is a known issue with acid-labile protecting groups, especially in peptide synthesis.[10] To mitigate this, it is standard practice to include "scavengers" in your cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, or thioanisole, which act to trap the reactive carbocation before it can react with your product.

Recommended Cleavage Cocktail for Dmpe-Protected Peptides:

Component Purpose Typical Concentration
Trifluoroacetic Acid (TFA)Cleavage Reagent85-95%
Triisopropylsilane (TIS)Carbocation Scavenger2.5-5%
WaterCarbocation Scavenger2.5-5%
Dichloromethane (DCM)SolventTo make up the remaining volume

Protocol for Dmpe-Group Cleavage from a Resin-Bound Peptide:

  • Wash the resin thoroughly with dichloromethane (DCM).

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the resin and gently agitate for 1-3 hours at room temperature.

  • Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

References

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Validation & Comparative

A Comparative Guide to the Synthesis and Validation of 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the carbazate moiety serves as a versatile building block. Its unique chemical architecture allows for the construction of a wide array of heterocyclic compounds and complex molecular scaffolds. This guide provides a comprehensive overview of the synthesis and validation of a specialized carbazate, 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate. We will delve into a plausible synthetic pathway, rigorous validation methodologies, and a comparative analysis with commonly employed carbazate alternatives. This document is intended to serve as a practical resource for researchers engaged in the design and execution of novel synthetic strategies.

The Strategic Importance of Carbazates in Synthesis

Carbazates, esters of carbazic acid (NH₂NHCOOH), are pivotal intermediates in organic chemistry. Their bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carbamate group, allows for a diverse range of chemical transformations. They are frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The choice of the carbazate protecting group can significantly influence the reactivity, solubility, and overall efficiency of a synthetic route.

Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate: A Proposed Pathway

  • Step 1: Formation of the Chloroformate. The synthesis would commence with the reaction of 1-(3,5-dimethoxyphenyl)-1-methylethanol with an excess of phosgene or a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like pyridine. This reaction would yield the corresponding chloroformate intermediate. The causality behind this choice lies in the high reactivity of chloroformates, which makes them excellent precursors for carbamate formation.

  • Step 2: Reaction with Hydrazine. The crude chloroformate is then reacted with hydrazine hydrate at low temperatures to afford the desired 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate. The use of low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbazate Formation Start 1-(3,5-Dimethoxyphenyl)-1-methylethanol Reagent1 Phosgene (or equivalent) + Pyridine Start->Reagent1 Intermediate 1-(3,5-Dimethoxyphenyl)-1-methylethyl Chloroformate Reagent1->Intermediate Reagent2 Hydrazine Hydrate (Low Temperature) Intermediate->Reagent2 Product 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate Reagent2->Product

Caption: Proposed synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Rigorous Validation: A Self-Validating System

The confirmation of the successful synthesis and purity of the target carbazate is paramount. A multi-pronged analytical approach ensures the integrity of the compound. This validation workflow is designed to be a self-validating system, where each analytical technique provides complementary information.

Experimental Protocols for Validation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks corresponding to the aromatic protons of the dimethoxyphenyl group, the methoxy protons, the methyl protons, and the protons of the hydrazine moiety. The integration of these peaks should be consistent with the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. The spectrum should display distinct signals for each unique carbon atom, including the quaternary carbon, the aromatic carbons, the methoxy carbons, and the methyl carbons. The chemical shifts of these signals are indicative of their electronic environment.[1][2][3]

B. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound. The experimentally determined mass should match the calculated theoretical mass of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate, confirming its elemental composition.[4]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide structural information. Characteristic fragments corresponding to the loss of the carbazate moiety or cleavage of the side chain would further support the identity of the synthesized compound.

C. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: HPLC is a powerful technique for determining the purity of a compound. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid), can be developed to separate the target compound from any starting materials, intermediates, or byproducts. A single, sharp peak in the chromatogram indicates a high degree of purity.[5]

The validation workflow can be visualized as follows:

Validation_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS HPLC HPLC (Purity) Synthesis->HPLC Validation Structural Confirmation & Purity Assessment NMR->Validation MS->Validation HPLC->Validation

Caption: A comprehensive workflow for the validation of the synthesized carbazate.

Comparative Analysis with Alternative Carbazates

The choice of a carbazate in a synthetic scheme is often dictated by factors such as stability, ease of cleavage, and the specific reaction conditions. Here, we compare the expected properties of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate with two widely used alternatives: tert-butyl carbazate and methyl carbazate.

Feature1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate (Expected)tert-Butyl CarbazateMethyl Carbazate
Protecting Group Stability Expected to be acid-labile due to the tertiary benzylic nature, allowing for deprotection under mild acidic conditions.Highly acid-labile, readily cleaved with acids like trifluoroacetic acid (TFA).[6]More stable to acidic conditions compared to the other two. Cleavage often requires harsher conditions.[7]
Synthesis Complexity Multi-step synthesis from the corresponding alcohol.Commercially available, but its synthesis can involve hazardous reagents.[6][8]Can be prepared from dimethyl carbonate and hydrazine hydrate.[7]
Potential Applications The dimethoxyphenyl group may offer unique solubility properties and could potentially participate in downstream reactions.Widely used for the introduction of the Boc protecting group on amines.[6]A versatile building block for various heterocyclic syntheses.[7]
Cleavage Byproducts Expected to yield 1-(3,5-dimethoxyphenyl)-1-methylethene and carbon dioxide upon acid-mediated cleavage.Isobutylene and carbon dioxide.Methanol and carbon dioxide.

This comparative table highlights the potential advantages of using the novel carbazate, particularly in scenarios where mild deprotection conditions are required and where the unique electronic and steric properties of the 3,5-dimethoxyphenyl group can be leveraged.

Conclusion

The exploration of novel reagents is a cornerstone of advancing chemical synthesis. While 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate may not be a commonplace reagent, its rational design and proposed synthesis offer a valuable addition to the synthetic chemist's toolbox. The rigorous validation protocol outlined ensures the unambiguous characterization of this and other newly synthesized molecules. By understanding its expected properties in comparison to established alternatives, researchers can make informed decisions in the design of innovative and efficient synthetic strategies for the development of new medicines and materials.

References

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A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. By masking the function of a bioactive molecule until its release is triggered by light, PPGs offer a non-invasive method to initiate biological processes, control drug delivery, and fabricate complex materials with high fidelity.[1][2][3]

This guide provides a comparative analysis of the most commonly employed PPGs, with a focus on their performance, underlying photochemical mechanisms, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate PPG for their specific needs and to provide actionable experimental protocols for their successful implementation.

The Ideal Photolabile Protecting Group: Key Performance Criteria

The selection of a PPG is a critical experimental design choice, contingent on a variety of factors. An ideal PPG should exhibit:

  • High Photochemical Efficiency: This is a product of a high molar extinction coefficient (ε) at the irradiation wavelength and a high quantum yield (Φ) of uncaging. A high efficiency minimizes the required light dose, thereby reducing the potential for photodamage to biological samples.[1][2]

  • Wavelength Compatibility: The PPG should be cleavable at wavelengths that are biocompatible and penetrate tissues effectively, typically in the near-UV to visible range (>350 nm). For deep tissue applications, two-photon excitation in the near-infrared (NIR) region is highly desirable.[4]

  • Fast and Clean Photolysis: The uncaging reaction should be rapid and proceed with minimal side reactions. The photoproducts should be non-toxic and not interfere with the biological system or absorb at the excitation wavelength.[2]

  • Stability and Orthogonality: The caged compound must be stable under physiological conditions in the absence of light. Furthermore, the PPG should be removable without affecting other protecting groups in the molecule, a concept known as orthogonality.[1]

  • Synthetic Accessibility: The PPG should be readily attachable to the molecule of interest through high-yielding synthetic procedures.[1]

A Comparative Analysis of Major Photolabile Protecting Group Families

This section details the characteristics and performance of the most prevalent PPG families, providing a basis for informed selection.

ortho-Nitrobenzyl (oNB) Derivatives: The Workhorse of Photochemistry

The o-nitrobenzyl group and its derivatives are the most widely used class of PPGs due to their versatility and well-understood photochemistry.[2] Prominent members include the archetypal o-nitrobenzyl (oNB) group itself, and its substituted analogs such as the 4,5-dimethoxy-2-nitrobenzyl (NVOC) and the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) groups.[5]

Mechanism of Action: Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected functional group and an o-nitrosobenzaldehyde or ketone byproduct.[1]

Workflow for ortho-Nitrobenzyl Group Uncaging

Caption: General photochemical uncaging mechanism of ortho-nitrobenzyl protecting groups.

Performance Characteristics:

Featureortho-Nitrobenzyl (oNB) Derivatives
Typical Wavelength (λmax) 280 - 365 nm
Quantum Yield (Φ) 0.01 - 0.63[6]
Cleavage Rate Microseconds to milliseconds
Protected Groups Alcohols, Amines, Carboxylic Acids, Phosphates[1]
Advantages Versatile, well-established chemistry, numerous derivatives available
Disadvantages Byproducts can be reactive and absorb light, cleavage can be slow[2]

Expert Insights: The primary drawback of oNB groups is the formation of the o-nitrosobenzaldehyde byproduct, which can react with nucleophiles in the biological system, such as thiols, and can also absorb light at the uncaging wavelength, leading to an "inner filter" effect that reduces uncaging efficiency over time. The development of derivatives like NVOC, with methoxy substituents, aimed to red-shift the absorption maximum to longer, less damaging wavelengths.[5]

Coumarin-Based Protecting Groups: High Efficiency and Two-Photon Compatibility

Coumarin-based PPGs have gained significant attention due to their high molar extinction coefficients, often an order of magnitude greater than those of oNB derivatives, and their generally higher quantum yields.[7] This translates to greater photosensitivity and the need for lower light doses. Important examples include 7-(diethylamino)coumarin-4-ylmethyl (DEACM) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc).

Mechanism of Action: The photochemistry of coumarin-based PPGs typically involves a photo-induced heterolytic cleavage of the bond between the coumarin moiety and the leaving group, often proceeding through a stabilized carbocation intermediate. This mechanism is generally faster than the rearrangement-based mechanism of oNB groups.

Logical Relationship of Coumarin PPG Properties

CoumarinProperties HighEpsilon High Molar Extinction Coefficient (ε) HighPhotosensitivity High Photosensitivity HighEpsilon->HighPhotosensitivity HighQuantumYield High Quantum Yield (Φ) HighQuantumYield->HighPhotosensitivity NIR_Excitation NIR Excitation (Reduced Phototoxicity, Deeper Penetration) HighPhotosensitivity->NIR_Excitation enables TwoPhoton Good Two-Photon Absorption Cross-Section TwoPhoton->NIR_Excitation

Caption: Key properties of coumarin-based PPGs leading to their advantages in biological applications.

Performance Characteristics:

FeatureCoumarin-Based Derivatives
Typical Wavelength (λmax) 350 - 460 nm[8][9]
Quantum Yield (Φ) 0.08 - 0.78[8]
Cleavage Rate Nanoseconds to microseconds[2]
Protected Groups Carboxylic Acids, Amines (as carbamates), Phosphates[4]
Advantages High efficiency, long wavelength absorption, good for two-photon uncaging[4]
Disadvantages Synthesis can be more complex, photoproducts can sometimes be fluorescent

Expert Insights: The extended π-systems of coumarins make them particularly well-suited for two-photon excitation, allowing for uncaging with near-infrared light. This is a significant advantage for in vivo studies, as NIR light offers deeper tissue penetration and reduced phototoxicity. The Bhc group, in particular, has been shown to have a significantly larger two-photon action cross-section compared to many oNB derivatives, making it a preferred choice for such applications.

p-Hydroxyphenacyl (pHP) Protecting Groups: Fast and Clean Release

The p-hydroxyphenacyl (pHP) group is another important class of PPGs, particularly valued for its rapid cleavage kinetics and the generation of non-absorbing byproducts.[2]

Mechanism of Action: The uncaging of pHP derivatives proceeds through a photo-Favorskii rearrangement. Upon photoexcitation, the molecule undergoes a skeletal rearrangement to form a transient intermediate that rapidly expels the leaving group and rearranges to form p-hydroxyphenylacetic acid, a relatively benign and non-absorbing byproduct.[2]

Performance Characteristics:

Featurep-Hydroxyphenacyl (pHP) Derivatives
Typical Wavelength (λmax) ~300 nm (can be shifted with substitution)
Quantum Yield (Φ) 0.1 - 1.0[2][10]
Cleavage Rate Nanoseconds[11]
Protected Groups Carboxylic Acids, Phosphates, Sulfonates, Alcohols, Amines[2]
Advantages Very fast cleavage, clean photoproducts, high quantum yields[2][11]
Disadvantages Absorption is typically in the shorter UV range, limiting some biological applications

Expert Insights: The extremely fast release kinetics of pHP groups make them ideal for studying rapid biological processes, such as neurotransmission.[10] The clean nature of the photoreaction, which avoids the formation of reactive or light-absorbing byproducts, is a significant advantage over oNB derivatives. While the parent pHP chromophore absorbs at shorter UV wavelengths, synthetic modifications can shift the absorption to longer, more biocompatible wavelengths.

Quantitative Comparison of Photochemical Properties

Protecting GroupTypical λmax (nm)Typical Quantum Yield (Φ)Typical Cleavage RateKey AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) 280-3500.01-0.2µs - msVersatility, established chemistrySlow cleavage, reactive byproducts
NVOC ~3500.006-0.08[12]µs - msRed-shifted absorption vs. oNBStill relatively slow, byproduct issues
Coumarins (e.g., DEACM) 350-4600.2 - 0.78[8]ns - µsHigh efficiency, 2-photon compatibleCan be fluorescent, synthesis complexity
Bhc ~375~0.08[8]ns - µsExcellent 2-photon cross-sectionPotential for photoisomerization[8]
p-Hydroxyphenacyl (pHP) ~3000.1 - 1.0nsVery fast, clean byproductsShorter wavelength absorption

Experimental Protocols

The following protocols provide a starting point for the synthesis and deprotection of caged compounds using common PPGs. Optimization may be required depending on the specific substrate.

Protocol 1: Protection of an Amine with NVOC-Cl

This protocol describes the general procedure for the protection of a primary or secondary amine using 4,5-dimethoxy-2-nitrobenzyloxycarbonyl chloride (NVOC-Cl).

Materials:

  • Amine-containing substrate

  • NVOC-Cl

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIEA)

  • Anhydrous solvent (e.g., dichloromethane, DCM, or dimethylformamide, DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-containing substrate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve NVOC-Cl (1.05 equivalents) in a minimal amount of the anhydrous solvent.

  • Slowly add the NVOC-Cl solution to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Perform a standard aqueous workup: dilute the reaction mixture with the organic solvent, wash sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure NVOC-protected amine.

Protocol 2: Photochemical Deprotection (Uncaging)

This protocol provides a general method for the photolytic cleavage of a PPG.

Materials:

  • Caged compound

  • Appropriate solvent (e.g., aqueous buffer for biological experiments, or an organic solvent)

  • UV lamp with appropriate wavelength output (e.g., 365 nm for NVOC) or a laser

  • Quartz cuvette or other UV-transparent reaction vessel

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or a bioassay)

Procedure:

  • Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption without causing significant inner-filter effects.

  • Transfer the solution to a UV-transparent reaction vessel. For quantitative measurements, a quartz cuvette is recommended.

  • Irradiate the solution with a UV light source at the appropriate wavelength. The distance from the lamp and the irradiation time will need to be optimized based on the lamp power, the quantum yield of the PPG, and the concentration of the caged compound.

  • Monitor the progress of the deprotection by taking aliquots at different time points and analyzing them by HPLC or another suitable analytical method. This will allow for the determination of the uncaging kinetics.

  • For biological experiments, the uncaging can be performed directly in the cell culture medium or physiological buffer, and the biological response can be monitored in real-time.[3]

Experimental Setup for Photochemical Uncaging

UncagingSetup LightSource UV Lamp or Laser (e.g., 365 nm) Filter Bandpass Filter (optional) LightSource->Filter Lens Focusing Lens (optional) Filter->Lens Sample Sample in Quartz Cuvette Lens->Sample Detector Analytical Detector (HPLC, Spectrometer, etc.) Sample->Detector Analysis of Reaction Progress

Caption: A typical experimental setup for the photochemical uncaging of a protected substrate.

Conclusion and Future Outlook

The field of photolabile protecting groups continues to evolve, with ongoing efforts to develop new PPGs with improved properties, such as longer wavelength absorption, higher quantum yields, and enhanced two-photon absorption cross-sections.[13] The strategic selection and application of PPGs are critical for the success of experiments requiring precise spatiotemporal control. This guide has provided a comparative overview of the major classes of PPGs, highlighting their strengths and weaknesses, and has offered practical protocols to aid in their implementation. As our understanding of photochemistry deepens and synthetic methodologies advance, we can expect the development of even more sophisticated and powerful photolabile tools that will continue to drive innovation across the scientific disciplines.

References

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  • A kind of preparation method of o-nitrobenzyl bromide. (2019). CN109369407A.
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  • Klán, P., et al. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 12(3), 489–501. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

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  • Hagen, V., et al. (2010). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Angewandte Chemie International Edition, 49(44), 8193–8196. [Link]

  • Pool, M. R., & Woolley, G. A. (2021). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications, 57(50), 6146–6149. [Link]

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Klán, P., et al. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 12(3), 489–501. [Link]

  • Popik, V. V. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4208. [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved January 27, 2026, from [Link]

  • Kneuttinger, A. C. (2022). A guide to designing photocontrol in proteins: methods, strategies and applications. Biological Chemistry, 403(5-6), 465–486. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). General principle of uncaging. Retrieved January 27, 2026, from [Link]

  • Liu, S., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1–9. [Link]

  • Klán, P., et al. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 12(3), 489–501. [Link]

  • Moreno, M., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 8(Pt 5), 754–767. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. [Link]

  • Moreno, M., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 8(Pt 5), 754–767. [Link]

  • Ish Math Test Prep. (2025, May 19). Synthetic Route (Aniline to meta-Bromoaniline) [Video]. YouTube. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 27, 2026, from [Link]

  • Ellis-Davies, G. C. R. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Neuroscience, 2(1), 12–21. [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Photolysis of Ncm-caged amino acids. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Laser photolysis of caged compounds at 405 nm. Retrieved January 27, 2026, from [Link]

  • Du, X., Frei, H., & Kim, S. H. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers, 59(1), 20–27. [Link]

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  • Vibzz Lab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. As a substituted carbazate, this compound shares structural similarities with both carbamates and hydrazines, necessitating a cautious and informed approach to its management. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The core principle of this guide is chemical inactivation through hydrolysis prior to final disposal, mitigating the inherent risks associated with this class of compounds.

Hazard Assessment and Risk Mitigation

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It also causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The toxicological properties of this specific chemical have not been exhaustively investigated, which warrants a highly conservative approach to handling.[1]

The carbazate functional group is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential as local irritants, central nervous system stimulants, and can cause damage to the liver and red blood cells.[2] Furthermore, many carbamates exhibit pesticidal properties and can be toxic.[3][4][5] Therefore, the primary risk mitigation strategy is to prevent all personal contact by employing appropriate engineering controls and personal protective equipment.[2]

Essential Personal Protective Equipment (PPE)

Due to the identified hazards, the following minimum PPE must be worn at all times when handling 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, its solutions, or associated waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum 8 mil thickness).Provides protection against skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes and eye irritation.[1][6]
Lab Coat Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood.Avoids inhalation of dust or aerosols.[7][8]

Disposal Workflow: From Generation to Neutralization

The recommended disposal procedure for small quantities of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate generated in a laboratory setting is chemical degradation via alkaline hydrolysis. This process breaks the carbazate ester linkage, yielding less hazardous degradation products. For large quantities (e.g., expired bulk containers), direct disposal via a licensed hazardous waste contractor without chemical treatment is the preferred and safer route.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: 1-(3,5-Dimethoxyphenyl) -1-methylethyl carbazate spill_or_bulk Spill or Bulk Waste? start->spill_or_bulk spill_proc Follow Spill Management Protocol (Section 4) spill_or_bulk->spill_proc Spill quantity_check Quantity Check spill_or_bulk->quantity_check Bulk Waste final_disposal Dispose of container via Licensed Hazardous Waste Contractor spill_proc->final_disposal small_quant Small Quantity (< 5g in solution) quantity_check->small_quant < 5g large_quant Large Quantity / Solid Waste (> 5g) quantity_check->large_quant > 5g hydrolysis Step-by-Step: Alkaline Hydrolysis Protocol (Section 3.1) small_quant->hydrolysis package_direct Securely package original container. Label as 'Hazardous Waste' large_quant->package_direct hydrolysis->final_disposal package_direct->final_disposal

Caption: Decision workflow for the disposal of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Step-by-Step Protocol: Alkaline Hydrolysis for Small Quantities

This protocol is intended for the treatment of small quantities (<5g) of the carbazate, typically residual amounts in reaction vessels or dilute solutions. The primary mechanism of degradation for carbamates in the environment is hydrolysis, which can be effectively replicated and accelerated in the lab using a strong base.[9]

Materials:

  • Waste solution containing 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

  • 10% Sodium Hydroxide (NaOH) solution.

  • Stir plate and magnetic stir bar.

  • Appropriately sized beaker or flask.

  • pH paper or calibrated pH meter.

  • Hydrochloric acid (HCl) for neutralization.

Procedure:

  • Work Area Preparation: Perform all steps within a certified chemical fume hood. Ensure an acid/base spill kit is readily accessible.

  • Initial Dilution: If the waste is a concentrated residue, dissolve it in a water-miscible solvent like ethanol or isopropanol to ensure it remains in solution during the hydrolysis.

  • Hydrolysis Reaction:

    • Place the waste solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly and carefully, add a 10% solution of sodium hydroxide (NaOH) until the pH of the solution is >12. The volume of NaOH solution should be at least 10 times the volume of the carbazate-containing solution to ensure a sufficient excess of hydroxide ions to drive the hydrolysis.

    • Cover the beaker (e.g., with a watch glass) and allow the solution to stir at room temperature for a minimum of 24 hours. This extended time ensures the complete breakdown of the carbazate ester linkage.[9][10]

  • Neutralization:

    • After 24 hours, check the pH of the solution.

    • Slowly add dilute hydrochloric acid (e.g., 1M HCl) while stirring to neutralize the excess NaOH. Aim for a final pH between 6.0 and 8.0. Be cautious, as the neutralization reaction is exothermic.

  • Final Packaging and Disposal:

    • Transfer the neutralized solution to a designated hazardous waste container.

    • Label the container clearly with its contents (e.g., "Hydrolyzed 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate solution, neutralized").

    • Dispose of the container through your institution's hazardous waste management program.[6][11][12]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Control Ignition Sources: If the material or solvent is flammable, turn off all nearby ignition sources if it is safe to do so.[7][13]

  • Contain the Spill (for trained personnel only):

    • Wearing the full PPE described in Section 2, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[14] Do not use combustible materials like paper towels as the primary absorbent.[14]

    • For a liquid spill, cover it with the absorbent material and allow it to be fully absorbed.

    • For a solid spill, gently cover it to prevent dust from becoming airborne. Moisten the absorbent material slightly with a suitable solvent (like water or isopropanol) to aid in pickup and prevent dust generation.[15]

  • Collection and Disposal:

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[13][15]

    • Decontaminate the spill area with a soap and water solution, followed by a clean water rinse.

    • Collect all cleaning materials in the same hazardous waste container.

    • Seal and label the container and arrange for pickup by your institution's hazardous waste service.

By adhering to these scientifically grounded procedures, researchers can effectively manage and dispose of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, ensuring a safe laboratory environment and responsible chemical stewardship.

References

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Personal protective equipment for handling 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is paramount to both groundbreaking research and the safety of our dedicated scientific community. This guide is crafted to provide a comprehensive, actionable framework for handling 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. My approach is rooted in a deep understanding of chemical reactivity, laboratory best practices, and a steadfast commitment to safety.

Hazard Assessment: Understanding the Risks

The core directive in handling any chemical is a foundational understanding of its potential hazards. Based on the carbazate moiety and data from related structures, we can anticipate the primary risks associated with 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. Carbamates, a related class of compounds, are known to have effects on the nervous system.[3] The precursor, methyl carbazate, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationAnticipated Risk for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazateRationale and Reference
Acute Oral Toxicity Category 3 (Toxic if swallowed)Inferred from Methyl Carbazate SDS.[1]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)Inferred from Methyl Carbazate SDS.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Inferred from Methyl Carbazate SDS.[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Inferred from Methyl Carbazate SDS.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inferred from Methyl Carbazate SDS.[1]

This hazard profile is visually summarized by the NFPA 704 diamond, which provides at-a-glance information for emergency responders.[4][5][6] The specific ratings for this compound must be determined by the user, but the diamond serves as a crucial tool for communicating risk.[5][7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, science-based decision to mitigate the specific risks identified.[8][9] For 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a multi-layered approach is essential.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Action: Wear chemical safety goggles with side shields at all times.[10] If there is a significant splash risk, supplement this with a full-face shield.

    • Causality: The carbazate functional group suggests a high likelihood of serious eye irritation.[1] Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[10][11]

  • Hand Protection:

    • Action: Use double-gloving with chemically resistant gloves (e.g., nitrile).[12] Ensure the outer glove has been tested for resistance to compounds of a similar class. Always check gloves for perforations before use.

    • Causality: The compound is anticipated to be toxic upon skin contact.[1] Double-gloving provides an additional barrier and a protocol for safe removal in case the outer glove becomes contaminated. Gloves should be changed frequently and immediately upon contamination.[13]

  • Body Protection:

    • Action: A buttoned, long-sleeved laboratory coat is mandatory.[11] For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[12]

    • Causality: This prevents incidental skin contact from spills and splashes.[11] Standard cotton lab coats offer minimal protection against significant liquid contamination, necessitating more robust protection for higher-risk tasks.

  • Respiratory Protection:

    • Action: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[14] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[12]

    • Causality: The compound is expected to cause respiratory irritation.[1] A fume hood is the primary engineering control to protect the user from inhaling hazardous dust or vapors.

Operational and Disposal Plans: A Lifecycle Approach

A self-validating safety protocol extends from the moment a chemical enters the laboratory to its final disposal.[15] This lifecycle approach ensures safety at every step.

Safe Handling Workflow
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a well-ventilated, locked cabinet away from incompatible materials.[1][2]

    • The storage area should be clearly labeled with the appropriate hazard warnings.[16]

  • Preparation and Use:

    • Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Conduct all weighing and solution preparation inside a chemical fume hood.[14]

    • Use dedicated glassware and utensils. If they must be reused, decontaminate them thoroughly following the procedure below.

Waste Disposal Plan
  • Segregation and Collection:

    • All solid waste contaminated with 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[15]

    • Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[15] Do not mix with other waste streams unless compatibility has been verified.[15]

  • Container Management:

    • Keep waste containers closed except when adding waste.[15]

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][17]

    • Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[17] Only then can the defaced container be discarded as regular trash.[17]

Workflow for Safe Handling of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Don Full PPE (Goggles, Lab Coat, Double Gloves) prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Assemble All Equipment prep2->prep3 handle1 4. Weigh Solid Compound prep3->handle1 handle2 5. Prepare Solution handle1->handle2 handle3 6. Perform Experiment handle2->handle3 clean1 7. Segregate Waste (Solid & Liquid) handle3->clean1 clean2 8. Decontaminate Glassware clean1->clean2 clean3 9. Clean Work Area clean2->clean3 clean4 10. Doff PPE Correctly clean3->clean4 end_node End clean4->end_node start Start start->prep1

Caption: Workflow for handling 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.